Phepropeptin D
Description
produced by Streptomyces sp.; structure in first source
Properties
Molecular Formula |
C41H58N6O6 |
|---|---|
Molecular Weight |
730.9 g/mol |
IUPAC Name |
(3R,6S,9S,12R,15S,18R)-3,15-dibenzyl-9-butan-2-yl-6,12-bis(2-methylpropyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C41H58N6O6/c1-7-27(6)35-40(52)44-30(21-25(2)3)36(48)45-33(24-29-17-12-9-13-18-29)41(53)47-20-14-19-34(47)39(51)43-32(23-28-15-10-8-11-16-28)37(49)42-31(22-26(4)5)38(50)46-35/h8-13,15-18,25-27,30-35H,7,14,19-24H2,1-6H3,(H,42,49)(H,43,51)(H,44,52)(H,45,48)(H,46,50)/t27?,30-,31+,32-,33+,34+,35-/m0/s1 |
InChI Key |
RDFYNJULNCUNKD-SJZSTPBESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Phepropeptin D: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Phepropeptin D, a cyclic hexapeptide produced by Streptomyces sp. with notable proteasome inhibitory activity. This document details the experimental protocols for its production and purification and presents its physicochemical and biological data in a structured format for easy reference.
Introduction
Phepropeptins are a family of cyclic hexapeptides isolated from the fermentation broth of a Streptomyces sp. strain. This family includes Phepropeptins A, B, C, and D.[1] These natural products have garnered interest due to their biological activity as proteasome inhibitors. The proteasome is a crucial cellular machinery responsible for protein degradation, and its inhibition has been a successful strategy in cancer therapy. This compound, a member of this family, has demonstrated inhibitory effects on the chymotrypsin-like activity of the proteasome. This guide will focus on the technical aspects of this compound's discovery and isolation.
Physicochemical Properties of this compound
This compound is a cyclic hexapeptide with a molecular formula of C41H58N6O6 and a molecular weight of 730.9 g/mol . Its structure, as determined by spectroscopic analysis, is presented below.
| Property | Value | Source |
| Molecular Formula | C41H58N6O6 | PubChem |
| Molecular Weight | 730.9 g/mol | PubChem |
| Appearance | White powder | Assumed from similar compounds |
| Solubility | Soluble in methanol (B129727), DMSO, and dimethyl formamide | Cayman Chemical |
Biological Activity of this compound
This compound exhibits inhibitory activity against the chymotrypsin-like activity of the 20S proteasome. The inhibitory concentration (IC50) has been determined for its effect on isolated murine liver proteasomes.
| Assay | IC50 | Source |
| Proteasome (murine liver) chymotrypsin-like activity | 7.8 µg/mL | ChemicalBook |
This inhibitory activity positions this compound as a molecule of interest for further investigation in drug discovery, particularly in the context of diseases where proteasome dysregulation is implicated, such as cancer.
Experimental Protocols
The following sections provide a generalized methodology for the fermentation of Streptomyces sp. and the subsequent isolation and purification of this compound. These protocols are based on established methods for the cultivation of Streptomyces and the purification of cyclic peptides.
Fermentation of Streptomyces sp.
Objective: To cultivate Streptomyces sp. under conditions that promote the production of this compound.
Materials:
-
Streptomyces sp. culture
-
Seed medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L dextrose, pH 7.2)
-
Production medium (e.g., a nutrient-rich medium containing a carbon source like glucose or starch, a nitrogen source like soybean meal or peptone, and mineral salts)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Seed Culture Preparation: A loopful of Streptomyces sp. from a slant is used to inoculate a flask containing the seed medium. The culture is incubated at 28-30°C for 2-3 days on a rotary shaker at 150-200 rpm.
-
Inoculation of Production Medium: The seed culture is transferred to a larger flask containing the production medium. The inoculation volume is typically 5-10% of the production medium volume.
-
Fermentation: The production culture is incubated at 28-30°C for 5-7 days on a rotary shaker at 150-200 rpm. The progress of the fermentation can be monitored by measuring the pH and biomass, and by testing the bioactivity of the culture broth at regular intervals.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and evaporated to dryness under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and applied to a silica gel column. The column is eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate the components based on their polarity. Fractions are collected and tested for their bioactivity.
-
Size-Exclusion Chromatography: The active fractions from the silica gel chromatography are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step separates the compounds based on their size.
-
Preparative HPLC: The final purification is achieved by preparative reverse-phase HPLC on a C18 column. A gradient of acetonitrile (B52724) in water is typically used as the mobile phase. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of the ubiquitin-proteasome pathway by this compound.
References
The Biological Activity of Phepropeptin D as a Proteasome Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of intracellular proteins. It plays a pivotal role in maintaining cellular homeostasis by degrading misfolded or damaged proteins and by controlling the levels of key regulatory proteins involved in cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, possesses multiple proteolytic activities, with the chymotrypsin-like activity being a key target for therapeutic intervention, particularly in oncology.
Phepropeptins are a family of naturally occurring cyclic hexapeptides isolated from Streptomyces sp.[1] Among them, Phepropeptin D has been identified as a potent inhibitor of the proteasome, exhibiting selectivity for its chymotrypsin-like activity. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, impact on cellular signaling, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a specific inhibitor of the 20S proteasome core particle. The 20S proteasome contains three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). This compound has been shown to selectively inhibit the chymotrypsin-like activity, which is primarily responsible for the degradation of a wide range of cellular proteins.[1] This inhibition is crucial for the induction of apoptosis in cancer cells, which are often more sensitive to proteasome inhibition than normal cells due to their high protein turnover rate.
Quantitative Biological Activity Data
The inhibitory potency of this compound against the chymotrypsin-like activity of the purified 20S proteasome has been determined. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.
| Compound | Target | Assay | IC50 |
| This compound | 20S Proteasome (Chymotrypsin-like activity) | In vitro enzymatic assay | 0.24 µg/mL |
Note: The molar concentration can be calculated using the molecular weight of this compound.
Signaling Pathways
One of the most well-characterized downstream effects of proteasome inhibition is the disruption of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals, IκBα is phosphorylated and subsequently ubiquitinated, marking it for degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby blocking the activation of NF-κB and its pro-survival signaling.
Cytotoxicity
In Vivo Studies
Currently, there are no published in vivo studies specifically investigating the efficacy of this compound in animal models. However, numerous studies have demonstrated the anti-tumor activity of other proteasome inhibitors in vivo.[2][3] A typical in vivo study would involve the administration of this compound to tumor-bearing animal models (e.g., xenograft models in immunocompromised mice) to assess its impact on tumor growth, survival, and potential toxicity.
Experimental Protocols
In Vitro Proteasome Chymotrypsin-like Activity Assay
This protocol describes the measurement of the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 1 mM DTT.
-
Substrate Stock: 10 mM Suc-LLVY-AMC in DMSO.
-
This compound: Prepare a 10 mM stock solution in DMSO and perform serial dilutions.
-
20S Proteasome: Dilute purified 20S proteasome in assay buffer to the desired concentration.
-
-
Assay Procedure:
-
In a 96-well black plate, add assay buffer, the desired concentration of this compound (or vehicle control), and the 20S proteasome.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate (final concentration, e.g., 100 µM).
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Monitor the fluorescence kinetically for 30-60 minutes.
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound against a cancer cell line.
Methodology:
-
Cell Seeding:
-
Seed a chosen cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a promising natural product with potent and selective inhibitory activity against the chymotrypsin-like function of the proteasome. Its ability to disrupt the NF-κB signaling pathway highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. Further investigation into its cytotoxic effects on a broad range of cancer cell lines and its efficacy and safety in preclinical in vivo models is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for the continued characterization of this compound and other novel proteasome inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Phepropeptin D: A Case Study in "Beyond Rule of 5" Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide explores the characteristics of Phepropeptin D, a cyclic hexapeptide natural product, as a compelling example of a "beyond Rule of 5" (bRo5) compound. As the pharmaceutical industry increasingly tackles complex biological targets, such as protein-protein interactions, there is a growing interest in chemical matter that resides outside the traditional parameters of Lipinski's Rule of 5. This compound's unique physicochemical properties and biological activity make it an important subject of study for understanding the principles that govern the absorption, distribution, metabolism, and excretion (ADME) of bRo5 molecules.
This compound and the "Beyond Rule of 5" Space
Lipinski's Rule of 5 is a set of guidelines used to predict the oral bioavailability of a drug candidate. These rules are based on the observation that most orally administered drugs are relatively small and lipophilic. However, many natural products and other complex molecules with significant therapeutic potential, including this compound, do not adhere to these rules. Such compounds are classified as "beyond Rule of 5."[1][2]
The defining physicochemical properties of this compound that place it in the bRo5 category are summarized in the table below and compared against Lipinski's Rule of 5.
| Physicochemical Property | Lipinski's Rule of 5 Guideline | This compound |
| Molecular Weight (MW) | ≤ 500 g/mol | 730.9 g/mol [3] |
| LogP (octanol-water partition coefficient) | ≤ 5 | 5.9[3] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 6 |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 6 |
Table 1: Comparison of this compound's physicochemical properties with Lipinski's Rule of 5 guidelines.
The high molecular weight and lipophilicity of this compound are clear violations of Lipinski's rules. Despite these characteristics, phepropeptins exhibit favorable cell permeability, challenging the traditional understanding of what constitutes a "drug-like" molecule.[1][2] This has led to investigations into the structural and conformational factors that enable such compounds to traverse cellular membranes.
Mechanism of Action: Proteasome Inhibition
Phepropeptins, including this compound, have been identified as inhibitors of the proteasome.[4] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Inhibition of the proteasome can lead to the accumulation of proteins that promote apoptosis, making it a key target in cancer therapy.
The ubiquitin-proteasome pathway is a complex signaling cascade that targets proteins for degradation. This compound's inhibitory action on the chymotrypsin-like activity of the proteasome disrupts this pathway.[4]
References
Phepropeptin D Analogues: A Technical Guide to Structure-Activity Relationships for Researchers and Drug Development Professionals
An In-depth Analysis of Phepropeptin D Analogues and their Interaction with Prolyl Oligopeptidase
Phepropeptins are a class of cyclic hexapeptides isolated from Streptomyces species, initially identified as inhibitors of prolyl oligopeptidase (POP). POP is a serine protease that plays a significant role in the maturation and degradation of various peptide hormones and neuropeptides, making it a compelling target for therapeutic intervention in neurological and inflammatory disorders. Among these, this compound has emerged as a potent POP inhibitor, prompting further investigation into its analogues to delineate the structural requirements for optimal activity and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogues, detailed experimental protocols for assessing their inhibitory activity, and an exploration of the associated signaling pathways.
Structure-Activity Relationship of this compound Analogues
While a comprehensive quantitative structure-activity relationship (QSAR) study for a wide range of systematically modified this compound analogues is not extensively documented in publicly available literature, analysis of related cyclic hexapeptide inhibitors of prolyl oligopeptidase allows for the deduction of key structural features influencing biological activity. The core cyclic hexapeptide scaffold of this compound provides a rigid conformation that is crucial for binding to the active site of POP. Modifications to the individual amino acid residues within this scaffold have been shown to significantly impact inhibitory potency.
Table 1: Qualitative Structure-Activity Relationship of this compound Analogues and Related Cyclic Hexapeptides
| Modification | Position/Residue | Effect on POP Inhibitory Activity | Rationale |
| Stereochemistry | Proline | Inversion from L-Pro to D-Pro can significantly alter the macrocycle's conformation, potentially affecting binding affinity. | The stereochemistry of the proline residue is critical for maintaining the specific turn structures required for optimal interaction with the enzyme's active site. |
| Aromatic Residues | Phenylalanine | Substitution with other aromatic or bulky hydrophobic residues can modulate potency. Increased hydrophobicity at this position generally leads to enhanced inhibition. | The S1 and S2 pockets of the POP active site are largely hydrophobic, favoring interactions with aromatic side chains. |
| Aliphatic Residues | Leucine, Isoleucine | Modifications to the size and branching of aliphatic side chains can fine-tune binding affinity. | These residues contribute to the overall hydrophobic character of the peptide and are involved in van der Waals interactions within the active site. |
| Backbone Modifications | N-methylation, Amide bond isosteres | N-methylation can improve metabolic stability and cell permeability by reducing the number of hydrogen bond donors. Amide bond isosteres can alter the conformational rigidity of the macrocycle. | These modifications can enhance pharmacokinetic properties and influence the peptide's conformational pre-organization for binding. |
Experimental Protocols
A fundamental aspect of SAR studies is the reliable and reproducible assessment of biological activity. The primary in vitro assay for evaluating this compound analogues is the prolyl oligopeptidase (POP) inhibition assay.
Prolyl Oligopeptidase (POP) Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against POP.
Materials:
-
Recombinant human prolyl oligopeptidase (POP)
-
Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT
-
Test compounds (this compound analogues) dissolved in DMSO
-
Positive control inhibitor (e.g., Z-Pro-Prolinal)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the POP enzyme in Assay Buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a stock solution of the Z-Gly-Pro-AMC substrate in DMSO. The final concentration in the assay should be at or near the Km value for the enzyme.
-
Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add 50 µL of the diluted test compound or control solution.
-
Add 25 µL of the diluted POP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on prolyl oligopeptidase has downstream consequences on cellular signaling. POP is known to be involved in pathways that regulate autophagy and protein aggregation. Inhibition of POP can therefore modulate these processes.
Caption: Signaling pathway of this compound analogues.
The diagram above illustrates the mechanism of action of this compound analogues. By inhibiting prolyl oligopeptidase, these compounds can disinhibit autophagy and reduce the aggregation of proteins that are substrates for or are influenced by POP activity.
To investigate these downstream effects, a logical experimental workflow can be employed.
Caption: Experimental workflow for this compound analogue evaluation.
This workflow begins with the synthesis of analogues, followed by primary screening for POP inhibition to establish SAR. Lead compounds are then selected for further evaluation in cell-based assays to confirm their effects on downstream pathways like autophagy and protein aggregation.
Conclusion
The development of potent and selective this compound analogues holds significant promise for the treatment of various diseases. A thorough understanding of their structure-activity relationships is paramount for the rational design of new therapeutic agents with improved pharmacological profiles. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of these compounds. Future research should focus on generating comprehensive quantitative SAR data for a diverse library of this compound analogues to further refine our understanding of their interaction with prolyl oligopeptidase and to accelerate the discovery of novel drug candidates.
A Technical Guide to the Physicochemical and Biological Properties of Phepropeptin D
Executive Summary: Phepropeptin D is a naturally occurring cyclic hexapeptide isolated from Streptomyces sp. As a member of the phepropeptin family, it has garnered interest within the scientific community for its biological activity as a proteasome inhibitor. This document provides a comprehensive overview of the core physicochemical properties, biological activity, and key experimental methodologies related to this compound. Quantitative data are summarized in structured tables, and detailed protocols for relevant assays are provided. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows, offering a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is characterized as a solid, cyclic peptide with a high molecular weight and a complex structure.[1] Its physicochemical profile is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for any potential therapeutic application.
Core Identifiers
The fundamental chemical and registration identifiers for this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₁H₅₈N₆O₆ | [1][2] |
| Molecular Weight | 730.9 g/mol | [1][2] |
| CAS Number | 396729-26-3 | [1] |
| IUPAC Name | (3R,6S,9S,12R,15S,18R)-3,15-dibenzyl-9-butan-2-yl-6,12-bis(2-methylpropyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone | [2] |
| Synonyms | Cyclic(Leu-D-Phe-D-Pro-Phe-D-Leu-ξ-Ile) | [1] |
| Origin | Bacterium / Streptomyces sp. | [1] |
Physical and Chemical Properties
The known physical and chemical characteristics of this compound are detailed in the following table.
| Property | Value / Description | Reference(s) |
| Appearance | A solid | [1] |
| Purity | ≥98% | [1] |
| Melting Point | Data not available in cited literature. Direct measurement is often challenging for peptides which may decompose upon heating.[3] | |
| Solubility | Poorly soluble in aqueous solutions. For experimental use, dissolving in an organic solvent like DMSO followed by dilution in aqueous buffer is recommended. | |
| Stability | Stable for ≥ 4 years when stored at -20°C. | [1] |
Spectral Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4] While the full spectra are available in the original publication by Sekizawa et al., the expected chemical shifts for ¹H and ¹³C NMR are outlined below for reference.
¹H and ¹³C NMR Data: Detailed experimental ¹H and ¹³C NMR chemical shifts and assignments for this compound can be found in the primary literature detailing its isolation and structural determination.[4] The data would typically be presented as follows:
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| Data from Sekizawa et al., 2001 | Value | Value (multiplicity, J) |
| ... | ... | ... |
Mass Spectrometry (MS) Data: High-resolution mass spectrometry confirms the molecular weight of this compound. The exact mass is a critical parameter for identification.
| MS Parameter | Value | Reference(s) |
| Monoisotopic Mass | 730.44178359 Da | [2] |
Biological Activity and Mechanism of Action
This compound's primary biological function is the inhibition of the proteasome, a crucial cellular complex responsible for protein degradation.
Proteasome Inhibition
This compound selectively inhibits the chymotrypsin-like activity of the proteasome.[4] This targeted inhibition disrupts the normal process of protein turnover, which can induce apoptosis in rapidly dividing cells, making proteasome inhibitors a key area of interest in cancer research.
| Target | Activity | Potency (IC₅₀) | Reference(s) |
| 20S Proteasome | Chymotrypsin-like activity inhibition | 7.8 µg/mL (against isolated mouse liver proteasomes) | [1] |
The Ubiquitin-Proteasome Signaling Pathway
The ubiquitin-proteasome pathway is the principal mechanism for the degradation of short-lived regulatory proteins in eukaryotic cells. The process involves two main steps: tagging the substrate protein with a polyubiquitin (B1169507) chain and the subsequent degradation of the tagged protein by the 26S proteasome. This compound acts at the final stage of this pathway.
Key Experimental Methodologies
A robust characterization of this compound requires a series of well-defined experiments. The general workflow and specific protocols for key assays are outlined below.
General Experimental Workflow
The discovery and characterization of a natural product like this compound follows a logical progression from isolation to detailed biological testing.
Proteasome Chymotrypsin-Like Activity Assay
This protocol describes a method to determine the inhibitory activity of this compound on the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.[5][6]
-
Reagents and Materials:
-
Purified 20S proteasome
-
Assay Buffer: 50 mM HEPES, pH 8.0, 50 mM NaCl, 1 mM EDTA
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin), 10 mM stock in DMSO
-
This compound: Serial dilutions prepared from a stock solution in DMSO
-
96-well, black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 440-460 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
In the 96-well plate, add 2 µL of each this compound dilution or control.
-
Add 88 µL of Assay Buffer containing the 20S proteasome (final concentration ~1 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate to each well (final concentration ~20 µM).
-
Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.
-
Monitor the increase in fluorescence (release of AMC) over time (e.g., every 2 minutes for 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the velocities to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
MDCK Permeability Assay
This protocol is used to assess the membrane permeability of a compound, which is a predictor of its potential for oral absorption. It measures the flux of the compound across a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells.[7][8]
-
Reagents and Materials:
-
MDCK cells
-
Transwell™ insert plates (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound: Stock solution in DMSO
-
Lucifer Yellow: A low-permeability marker to assess monolayer integrity
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Cell Seeding: Seed MDCK cells onto the apical side of the Transwell™ inserts at a sufficient density to form a confluent monolayer over 4-5 days.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with high TEER values (e.g., >750 Ω·cm²) for the experiment.
-
Assay Preparation: Wash the cell monolayers with pre-warmed Transport Buffer.
-
Apical to Basolateral (A→B) Transport: Add this compound (e.g., at 10 µM final concentration) and Lucifer Yellow to the apical (donor) compartment. Add fresh Transport Buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add this compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment to assess active efflux.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for a defined period (e.g., 60-120 minutes) with gentle shaking.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method. Measure Lucifer Yellow fluorescence to confirm monolayer integrity was maintained throughout the assay.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio ≥2 suggests the compound is a substrate for an active efflux transporter.
-
Thermodynamic Solubility Assay
This "gold standard" shake-flask method determines the equilibrium solubility of a compound, which is its maximum dissolved concentration in a given solvent under equilibrium conditions.[9][10]
-
Reagents and Materials:
-
Solid (crystalline) this compound
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Small glass vials or a 96-well filter plate
-
Orbital shaker in a temperature-controlled incubator
-
Filtration or centrifugation system to separate solid from dissolved material
-
HPLC-UV or LC-MS/MS for quantification
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a precise volume of the aqueous buffer. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
After incubation, carefully separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed or by passing the solution through a low-binding filter (e.g., PVDF).
-
Prepare a standard curve of this compound of known concentrations.
-
Quantify the concentration of the dissolved this compound in the clear filtrate or supernatant using a validated analytical method like HPLC-UV or LC-MS/MS, comparing the result against the standard curve.
-
-
Data Analysis:
-
The measured concentration from the saturated solution is reported as the thermodynamic solubility, typically in units of µg/mL or µM.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C41H58N6O6 | CID 139588347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Chymotrypsin-Like Activity of the Proteasome during Ischemia Induces Myocardial Dysfunction and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. enamine.net [enamine.net]
Phepropeptin D: A Technical Guide to Conformational Dynamics and Cellular Entry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phepropeptin D, a cyclic hexapeptide natural product, has garnered significant interest within the drug discovery community due to its notable cell permeability, a characteristic that defies conventional predictors for molecules of its size. This technical guide provides an in-depth exploration of the conformational flexibility of this compound and its direct correlation with its ability to traverse cellular membranes. We will delve into the experimental methodologies used to elucidate its structural dynamics and quantify its permeability, presenting key data in a clear, comparative format. Furthermore, this guide will illustrate the hypothesized mechanism of cell entry and the potential downstream effects on cellular signaling pathways resulting from its activity as a proteasome inhibitor.
Conformational Flexibility: The "Chameleon" Hypothesis
The remarkable cell permeability of this compound is intrinsically linked to its dynamic conformational flexibility.[1][2] Unlike rigid macrocycles, this compound can adapt its three-dimensional structure in response to its environment. This "chameleon-like" behavior allows it to exist in distinct conformational states, balancing the seemingly contradictory properties of aqueous solubility and lipid membrane permeability.[1][2]
In an aqueous, high-dielectric environment, this compound exposes its polar amide groups, favoring a more hydrophilic conformation that enhances solubility. Conversely, in a nonpolar, low-dielectric medium, such as the lipid bilayer of a cell membrane, it can adopt a more lipophilic conformation by shielding its polar groups through the formation of intramolecular hydrogen bonds.[1] This conformational plasticity is a key determinant of its ability to passively diffuse across the cell membrane.[3]
Studies comparing the natural L-Proline containing phepropeptins with their synthetic D-Proline epimers have shown that the natural stereochemistry is crucial for this conformational adaptability and, consequently, for rapid cell permeation.[1]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique to study the solution-state conformation of cyclic peptides like this compound.[4][5]
Objective: To determine the three-dimensional structure and identify intramolecular hydrogen bonds in different solvent environments.
Methodology:
-
Sample Preparation: Dissolve a purified sample of this compound in deuterated solvents mimicking different environments, such as DMSO-d6 (polar) and CDCl3 (nonpolar).
-
1D NMR Spectra Acquisition: Acquire one-dimensional proton (¹H) NMR spectra in each solvent. The chemical shifts of the amide protons (NH) are particularly informative; a low-temperature coefficient (dδ/dT) of an amide proton chemical shift is indicative of its involvement in a hydrogen bond.
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation. For molecules in the size range of cyclic hexapeptides, ROESY often provides more reliable data.[4][5]
-
-
Structure Calculation:
-
Integrate the cross-peaks from NOESY/ROESY spectra to derive interproton distance restraints.
-
Measure the ³J(HN, Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints based on the Karplus equation.
-
Use computational methods, such as molecular dynamics (MD) simulations with the experimental restraints, to generate a family of low-energy solution structures.
-
-
Analysis: Analyze the resulting structures to identify the key intramolecular hydrogen bonds and the overall conformation in each solvent.
Cell Permeability: Quantifying Cellular Entry
The ability of this compound to efficiently cross the cell membrane has been quantified using in vitro models that mimic the intestinal barrier.
Quantitative Permeability Data
The following table summarizes the apparent permeability coefficients (Papp) of this compound and its analogs in a Madin-Darby Canine Kidney (MDCK) cell monolayer assay.[1]
| Compound | Stereochemistry | Permeability (Papp) (10⁻⁶ cm/s) |
| This compound | Natural (L-Pro) | 30-40 |
| epi-Phepropeptin D | Epimer (D-Pro) | ~10-20 |
Table 1: Permeability of this compound and its epimer in an MDCK monolayer assay.[1]
The data clearly demonstrates that the natural stereoisomer of this compound is significantly more permeable than its epimer, highlighting the critical role of its specific 3D structure in facilitating membrane transport.[1]
Experimental Protocol: Madin-Darby Canine Kidney (MDCK) Permeability Assay
The MDCK cell line is a widely used model for predicting the intestinal absorption of drugs.[2][6][7]
Objective: To measure the rate of transport of a compound across a confluent monolayer of MDCK cells.
Methodology:
-
Cell Culture: Seed MDCK cells on a semi-permeable membrane in a Transwell™ plate system and culture until a confluent, polarized monolayer is formed (typically 4-5 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions between the cells. A high TEER value indicates a well-formed monolayer.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the test compound (this compound) to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber. This mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and collect samples from the apical chamber. This is used to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Visualizing the Mechanism and a Potential Signaling Pathway
The following diagrams illustrate the proposed mechanism of this compound's cell entry and its potential impact on cellular signaling.
Proposed Mechanism of Cell Permeation
Figure 1: Conformational change of this compound during cell permeation.
Experimental Workflow for Permeability and Conformational Analysis
Figure 2: Workflow for correlating conformational flexibility with cell permeability.
Potential Downstream Signaling Pathway: Proteasome Inhibition
Phepropeptins have been identified as inhibitors of the proteasome, a key cellular machinery for protein degradation.[6] Inhibition of the proteasome can have profound effects on various signaling pathways that are critical for cell survival and proliferation, such as the NF-κB pathway.[8][9]
Figure 3: Inhibition of the NF-κB pathway by proteasome inhibition.
Conclusion
This compound serves as a compelling case study for the importance of conformational flexibility in the design of cell-permeable cyclic peptides. Its ability to modulate its structure in response to the polarity of its environment allows it to overcome the membrane barrier, a significant hurdle for many peptide-based therapeutics. The experimental protocols detailed herein provide a framework for the continued investigation of such "chameleon" molecules. Understanding the interplay between conformation, permeability, and biological activity, such as proteasome inhibition, is crucial for the development of the next generation of macrocyclic drugs capable of reaching intracellular targets.
References
- 1. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 2. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 3. mdpi.com [mdpi.com]
- 4. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Phepropeptin D Cytotoxicity: A Methodological Framework
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data regarding the cytotoxicity of Phepropeptin D. Therefore, this document serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals on how to conduct preliminary cytotoxicity studies on a novel compound like this compound, based on established practices with analogous molecules.
This technical guide outlines the essential experimental protocols, data presentation strategies, and potential signaling pathways that could be investigated to elucidate the cytotoxic effects of this compound.
Quantitative Data Presentation
When conducting cytotoxicity studies, it is crucial to present quantitative data in a clear and structured format to allow for easy comparison and interpretation. The following table templates are recommended for summarizing the cytotoxic effects of this compound against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM)¹ |
| e.g., MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data |
| e.g., HeLa | Cervical Adenocarcinoma | MTT | 48 | Data |
| e.g., A549 | Lung Carcinoma | MTT | 48 | Data |
| e.g., HepG2 | Hepatocellular Carcinoma | MTT | 48 | Data |
| e.g., HCT116 | Colorectal Carcinoma | MTT | 48 | Data |
¹IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparison of Cytotoxicity with a Standard Chemotherapeutic Agent
| Compound | Cell Line | IC₅₀ (µM) after 48h | Selectivity Index (SI)² |
| This compound | e.g., MCF-7 | Data | Data |
| e.g., Normal Fibroblasts | Data | ||
| Doxorubicin | e.g., MCF-7 | Data | Data |
| e.g., Normal Fibroblasts | Data |
²Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental findings. Below are standard protocols for key experiments in a preliminary cytotoxicity study.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116) and a normal human cell line (e.g., human dermal fibroblasts) would be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells would be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assessment by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry.
Visualization of Potential Mechanisms
Understanding the molecular mechanisms underlying cytotoxicity is a key objective. The following diagrams, generated using Graphviz (DOT language), illustrate a potential experimental workflow and a hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Hypothetical Apoptotic Signaling Pathway
While the specific signaling pathway for this compound is unknown, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this common mechanism.
Future Directions
Should initial studies reveal significant and selective cytotoxicity, further investigations would be warranted. These could include:
-
Cell Cycle Analysis: To determine if this compound induces cell cycle arrest.
-
Western Blot Analysis: To quantify the expression levels of key apoptotic proteins (e.g., Bcl-2 family members, caspases, PARP).
-
In Vivo Studies: To evaluate the anti-tumor efficacy and toxicity of this compound in animal models.
This guide provides a foundational framework for the systematic evaluation of this compound's cytotoxic properties. The successful execution of these studies will be crucial in determining its potential as a novel therapeutic agent.
The Crucial Role of Natural Cyclic Peptides as Proteasome Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and its dysregulation is implicated in a multitude of diseases, most notably cancer. The 26S proteasome, the central enzymatic complex of this pathway, represents a prime target for therapeutic intervention. Nature has proven to be a prolific source of potent and specific proteasome inhibitors, with cyclic peptides emerging as a particularly promising class of compounds. Their inherent structural rigidity, enhanced stability, and potential for high binding affinity make them ideal scaffolds for drug development.[1][2] This in-depth technical guide explores the natural origins of cyclic peptide proteasome inhibitors, details the experimental methodologies for their discovery and characterization, and elucidates the signaling pathways they modulate.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of natural product cyclic peptide proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and, in some cases, their inhibitory constant (Ki). These values are determined for the three distinct catalytic activities of the 20S proteasome core: chymotrypsin-like (CT-L or β5), trypsin-like (T-L or β2), and caspase-like (C-L or β1). A curated summary of these values for prominent cyclic peptide inhibitors is presented below.
| Compound | Natural Source | Organism Type | Chymotrypsin-like (β5) IC50/Ki | Trypsin-like (β2) IC50 | Caspase-like (β1) IC50 | Reference(s) |
| Salinosporamide A (Marizomib) | Salinispora tropica | Marine Bacterium | 1.3 nM (IC50) | 28 nM (EC50) | 430 nM (EC50) | [3] |
| TMC-95A | Apiospora montagnei | Fungus | 5.4 nM (IC50) | 200 nM (IC50) | 60 nM (IC50) | [4] |
| TMC-95B | Apiospora montagnei | Fungus | 8.7 nM (IC50) | 490 nM (IC50) | - | [4] |
| Fellutamide B | Penicillium fellutanum | Fungus | 9.4 ± 2.5 nM (IC50) | 2.0 ± 0.4 µM (IC50) | 1.2 ± 0.8 µM (IC50) | [5] |
| Scytonemide A | Scytonema hofmannii | Cyanobacterium | 96 nM (IC50) | - | - | [4] |
| Phepropeptin A | Streptomyces sp. | Bacterium | 30.8 µM (IC50) | - | - | [4] |
| Phepropeptin B | Streptomyces sp. | Bacterium | 15.3 µM (IC50) | - | - | [4] |
| Phepropeptin C | Streptomyces sp. | Bacterium | 17.9 µM (IC50) | - | - | [4] |
| Phepropeptin D | Streptomyces sp. | Bacterium | 10.7 µM (IC50) | - | - | [4] |
| Glidobactin C | Burkholderiales sp. | Bacterium | - | Single-digit nM potency | - | [6] |
Experimental Protocols
The discovery and characterization of novel cyclic peptide proteasome inhibitors involve a multi-step process encompassing isolation from natural sources, determination of inhibitory activity, and structural elucidation.
Protocol 1: Bioassay-Guided Isolation of Salinosporamide A from Salinispora tropica
This protocol provides a representative example of the isolation of a marine-derived cyclic peptide proteasome inhibitor.[1][7][8]
1. Cultivation and Extraction:
-
Cultivate Salinispora tropica (e.g., strain CNB-392) in a seawater-based medium (e.g., A1 medium) for 9-21 days at 28-30°C with agitation.[7] For enhanced yield, an adsorbent resin such as Amberlite® XAD-16 can be added to the culture to capture the salinosporamides.[1]
-
Harvest the culture broth and separate the mycelium and resin by filtration.
-
Perform liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate (B1210297) (EtOAc).[7]
-
If a resin is used, elute the captured compounds with an organic solvent.
-
Pool the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo to obtain the crude extract.[1]
2. Bioassay-Guided Fractionation:
-
Prepare a dilution series of the crude extract and screen for proteasome inhibitory activity using a fluorogenic assay (see Protocol 2).
-
Subject the active crude extract to chromatographic separation. A common initial step is reversed-phase flash chromatography.
-
Collect fractions and test each for proteasome inhibition to identify the active fractions.
-
Further purify the active fractions using high-performance liquid chromatography (HPLC), often employing a gradient of water and acetonitrile.[1]
-
Monitor the separation by UV absorbance and collect peaks corresponding to potential inhibitors.
-
Repeat the bioassay on the isolated compounds to confirm their activity.
3. Structure Elucidation:
-
Determine the mass of the purified compound using high-resolution mass spectrometry (HR-MS).[9]
-
Elucidate the planar structure and stereochemistry using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy techniques, including ¹H, ¹³C, COSY, HSQC, and HMBC experiments.[9][10]
Protocol 2: Fluorometric Proteasome Activity Assay
This assay is used to determine the inhibitory potency of isolated compounds on the different catalytic subunits of the proteasome.[11]
1. Reagent Preparation:
-
Prepare a stock solution of the purified cyclic peptide in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of the compound in an appropriate assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Prepare working solutions of fluorogenic substrates specific for each proteasome subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LSTR-AMC for trypsin-like, and Z-LLE-AMC for caspase-like activity) in DMSO.
-
Dilute purified 20S proteasome in the assay buffer to the desired final concentration (e.g., 0.5 nM).[11]
2. Assay Procedure (96-well plate format):
-
To the wells of a black 96-well plate, add the assay buffer.
-
Add the diluted cyclic peptide to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the diluted 20S proteasome to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.[11]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence microplate reader (e.g., excitation 360 nm, emission 460 nm for AMC-based substrates).[11]
3. Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Normalize the data with the vehicle control representing 100% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of Cyclic Peptides
SPPS allows for the synthesis of natural product analogues for structure-activity relationship (SAR) studies.[12][13][14]
1. Linear Peptide Assembly (Fmoc/tBu Strategy):
-
Select a suitable resin (e.g., 2-chlorotrityl resin for macrocyclization).[15]
-
Load the first Fmoc-protected amino acid onto the resin.
-
Perform iterative cycles of Fmoc deprotection (e.g., using 20% piperidine (B6355638) in DMF) and amino acid coupling (using an activating agent like HCTU) to assemble the linear peptide sequence.[12][15]
2. On-Resin Cyclization:
-
After assembling the linear precursor, deprotect the N- and C-termini while the peptide is still attached to the resin.
-
Add a cyclization cocktail (e.g., containing a coupling reagent like HATU and a base like DIPEA) to the resin and agitate until cyclization is complete, monitoring by LC-MS analysis of cleaved aliquots.[12]
3. Cleavage and Purification:
-
Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).[12]
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide using reversed-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Signaling Pathways and Experimental Workflows
The Ubiquitin-Proteasome Pathway and Apoptosis
Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins.[16] Among these are key regulators of apoptosis, such as the tumor suppressor p53 and cyclin-dependent kinase inhibitors (e.g., p21, p27).[16][17] The buildup of these pro-apoptotic proteins disrupts the cell cycle and ultimately triggers programmed cell death, a key mechanism for the anti-cancer activity of proteasome inhibitors.[18]
Experimental Workflow for Inhibitor Discovery
The discovery of novel cyclic peptide proteasome inhibitors from natural sources follows a systematic workflow, from initial screening to lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Salinosporamide A (NPI-0052, Marizomib) | CAS:437742-34-2 | 20S proteasome inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Plant and marine-derived natural products: sustainable pathways for future drug discovery and therapeutic development [frontiersin.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]
- 9. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry - ProQuest [proquest.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of the ubiquitin-proteasome pathway in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Delineating Crosstalk Mechanisms of the Ubiquitin Proteasome System That Regulate Apoptosis [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Phepropeptin D Proteasome Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[2] Its proteolytic activity is primarily attributed to three distinct active sites within its 20S core particle: the β1 subunit (caspase-like activity), the β2 subunit (trypsin-like activity), and the β5 subunit (chymotrypsin-like activity).[3] Inhibition of the proteasome has emerged as a key therapeutic strategy, particularly in oncology.[1]
Phepropeptin D is a novel compound under investigation for its potential as a proteasome inhibitor. These application notes provide a detailed protocol for determining the inhibitory activity of this compound on the proteasome using a fluorometric assay. The protocol is designed to be adaptable for the characterization of novel proteasome inhibitors.
Principle of the Assay
This protocol utilizes specific fluorogenic substrates to measure the activity of the different catalytic subunits of the proteasome. The cleavage of the substrate by the proteasome releases a fluorescent molecule, and the resulting increase in fluorescence intensity is directly proportional to the proteasome's enzymatic activity. By measuring the fluorescence in the presence of varying concentrations of an inhibitor, such as this compound, the half-maximal inhibitory concentration (IC50) can be determined. This assay focuses on the chymotrypsin-like activity of the β5 subunit, which is often the primary target for proteasome inhibitors.[4]
Data Presentation
The inhibitory activity of this compound should be determined for each of the three catalytic subunits of the proteasome. The results, presented as IC50 values, should be summarized in a clear and structured table for easy comparison.
Table 1: Inhibitory Activity of this compound on Proteasome Subunits (Illustrative Data)
| Proteasome Subunit | Catalytic Activity | Fluorogenic Substrate | This compound IC50 (nM) |
| β5 | Chymotrypsin-like | Suc-LLVY-AMC | User-determined value |
| β1 | Caspase-like | Z-LLE-AMC | User-determined value |
| β2 | Trypsin-like | Ac-RLR-AMC | User-determined value |
Note: The IC50 values in this table are placeholders and must be determined experimentally.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific experimental conditions and cell types.
Materials and Reagents
-
Purified 20S Human Proteasome
-
This compound (or other test inhibitor)
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic Substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Positive Control Inhibitor (e.g., MG-132)
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of 350/440 nm for AMC-based substrates.[5][6]
Experimental Workflow Diagram
Caption: Workflow for the this compound proteasome inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Proteasome Assay Buffer to achieve the desired final concentrations.
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM Suc-LLVY-AMC in DMSO). Dilute the substrate stock solution in Proteasome Assay Buffer to the desired working concentration (e.g., 100 µM).
-
Prepare a working solution of the purified 20S proteasome in Proteasome Assay Buffer (e.g., 2 nM).
-
Prepare a working solution of the positive control inhibitor (e.g., MG-132) at a concentration known to cause complete inhibition.
-
-
Assay Plate Setup:
-
Add 50 µL of Proteasome Assay Buffer to all wells of a black 96-well plate.
-
Add 10 µL of the serially diluted this compound solutions to the sample wells.
-
Add 10 µL of Proteasome Assay Buffer to the "no inhibitor" control wells.
-
Add 10 µL of the positive control inhibitor to the "positive control" wells.
-
Add 10 µL of DMSO (at the same final concentration as in the this compound wells) to the control wells to account for any solvent effects.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the diluted purified 20S proteasome to each well.
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Incubation:
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate working solution to each well. The total volume in each well should be 100 µL.
-
Immediately mix the contents of the wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light. The incubation time may need to be optimized.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350 nm and an emission wavelength of 440 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence with Inhibitor / Fluorescence without Inhibitor)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Signaling Pathway and Mechanism of Inhibition
The 26S proteasome is a complex molecular machine. The 20S core particle is a barrel-shaped structure composed of four stacked rings. The two outer α-rings act as a gate for substrate entry, and the two inner β-rings contain the proteolytic active sites. This compound is hypothesized to inhibit one or more of these active sites, preventing the degradation of ubiquitinated proteins. This leads to an accumulation of these proteins, which can trigger downstream cellular events such as apoptosis.
Proteasome Inhibition Signaling Pathway
Caption: Mechanism of proteasome inhibition by this compound.
References
- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Phepropeptin D Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptin D is a cyclic peptide natural product that has garnered interest due to its potential cell permeability, a desirable characteristic for therapeutic agents.[1][2] Understanding the biological activity and mechanism of action of this compound is crucial for evaluating its potential as a drug candidate. This document provides a generalized protocol for assessing the in vitro effects of this compound using cell culture-based assays. Given the limited specific data on this compound's biological targets, this protocol outlines a foundational approach to screen for its activity, which can be adapted based on experimental outcomes.
Data Presentation
As specific quantitative data for this compound's effects are not yet widely published, the following table serves as a template to illustrate how data from a cell viability assay could be presented. This example assumes a hypothetical dose-dependent cytotoxic effect on a cancer cell line.
| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| HT-1080 | 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 | |
| 10 | 75.6 ± 6.3 | |
| 50 | 45.1 ± 4.9 | |
| 100 | 20.3 ± 3.8 |
Table 1: Hypothetical quantitative data summary for a this compound cell viability assay.
Experimental Protocols
This section details a general protocol for determining the effect of this compound on cell viability. This is a common initial assay for screening the biological activity of a novel compound.
Protocol: Cell Viability Assay (MTT/XTT Assay)
1. Materials and Reagents:
-
Selected cancer or other relevant cell line (e.g., HT-1080 fibrosarcoma)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol (B130326) for MTT)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
3. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Cell Viability Measurement (MTT Assay Example):
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
Mandatory Visualizations
Signaling Pathway Diagram
Since the precise signaling pathway of this compound is not yet elucidated, the following diagram illustrates a hypothetical pathway where a cyclic peptide, upon entering the cell, could potentially interact with intracellular signaling cascades that regulate cell survival and apoptosis. This is a plausible starting point for investigation.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cell culture assay protocol described above.
Caption: General workflow for a cell viability assay.
References
Application Note: MDCK Monolayer Permeability Assay for Phepropeptin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phepropeptin D, a cyclic hexapeptide, represents a class of molecules with significant therapeutic potential. Assessing the membrane permeability of such compounds is a critical step in early drug development to predict their oral bioavailability and potential to reach intracellular targets. The Madin-Darby Canine Kidney (MDCK) cell monolayer assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.[1][2][3] MDCK cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.[2] This application note provides a detailed protocol for determining the permeability of this compound using the MDCK monolayer assay and guidance on interpreting the resulting data.
Data Presentation
The permeability of this compound and relevant control compounds in the MDCK monolayer assay is summarized in the tables below. These values are essential for classifying the compound's permeability and assessing its potential for active transport.
Table 1: Permeability Classification of this compound
| Compound | Apparent Permeability (Papp) (A-B) (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 30 - 40[4] | High |
| Propranolol (High Permeability Control) | >10 | High |
| Atenolol (Low Permeability Control) | <1 | Low |
Table 2: Bidirectional Permeability and Efflux Ratio of this compound and Controls
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Potential P-gp Substrate |
| This compound | 35 (representative value) | To be determined | Likely ≤ 2 | Unlikely |
| Propranolol | 15 | 14 | ~1 | No |
| Prazosin (P-gp Substrate Control) | 1.5 | 15 | 10 | Yes |
Note: The bidirectional data for this compound is predictive based on its high passive permeability. Experimental determination is recommended for confirmation.
Interpretation of Results
This compound exhibits high apparent permeability (Papp) in the apical-to-basolateral (A-B) direction, suggesting excellent potential for passive absorption across the intestinal epithelium.[4] For compounds with such high passive diffusion rates, the contribution of efflux transporters like P-glycoprotein (P-gp) is often minimal. Therefore, an efflux ratio close to 1 is anticipated. An efflux ratio of ≥2 would suggest that the compound is a substrate for an efflux transporter.[5]
Experimental Protocols
This section details the methodology for conducting the MDCK monolayer permeability assay for this compound.
Materials and Reagents
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Hank's Balanced Salt Solution (HBSS)
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
This compound
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
Prazosin (P-gp substrate control)
-
Lucifer Yellow (monolayer integrity marker)
-
Analytical standards for LC-MS/MS analysis
-
Transepithelial Electrical Resistance (TEER) meter
Cell Culture and Seeding
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
For the permeability assay, seed the MDCK cells onto the apical side of the Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².
-
Culture the cells on the inserts for 3-5 days to allow for the formation of a confluent and polarized monolayer.
Monolayer Integrity Assessment
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a TEER meter. Monolayers are considered ready for the assay when the TEER values are stable and typically >100 Ω·cm².
-
The integrity of the monolayer during the experiment can be confirmed by measuring the transport of a paracellular marker, such as Lucifer Yellow.
Permeability Assay
-
Preparation of Dosing Solutions:
-
Prepare stock solutions of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in pre-warmed HBSS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.
-
-
Apical to Basolateral (A-B) Permeability:
-
Carefully wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution containing the test compound to the apical (donor) chamber.
-
Add fresh, pre-warmed HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C on an orbital shaker for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Basolateral to Apical (B-A) Permeability:
-
To determine the efflux ratio, perform the permeability assay in the reverse direction.
-
Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-B permeability.
-
Sample Analysis
-
Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.
-
If Lucifer Yellow was used, measure its concentration in the receiver compartment using a fluorescence plate reader.
Data Analysis
-
Calculate the Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer (µmol/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).
-
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated as: ER = Papp (B-A) / Papp (A-B)
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the MDCK monolayer permeability assay.
Signaling Pathway (Illustrative)
Caption: Transport mechanisms across the MDCK cell monolayer.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic peptide membrane permeability prediction using deep learning model based on molecular attention transformer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
Application Note & Protocol: Determining the Aqueous Solubility of Phepropeptin D
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phepropeptin D is a cyclic peptide natural product that, like other "beyond Rule-of-5" molecules, presents unique challenges and opportunities in drug discovery.[1][2] Its large structure and potential for solvent-dependent conformational changes make understanding its physicochemical properties, particularly aqueous solubility, a critical first step for any experimental design.[1][2] Inaccurate solubility data can lead to unreliable results in bioassays and incorrect interpretations of a compound's potency and efficacy.[3]
This document provides a summary of the known aqueous solubility of this compound and offers detailed protocols for determining its kinetic and thermodynamic solubility to ensure accurate and reproducible experimental outcomes.
Physicochemical Properties and Known Solubility of this compound
A summary of the key properties of this compound is presented below. The thermodynamic aqueous solubility has been previously reported in the scientific literature.
| Property | Value | Reference |
| Molecular Formula | C₄₁H₅₈N₆O₆ | [4] |
| Molecular Weight | 730.9 g/mol | [4] |
| Type | Cyclic Peptide | [1] |
| Thermodynamic Aqueous Solubility (pH 7.4) | 0.011 - 0.165 mg/mL (Range for series) | [1] |
Preliminary Solubility Assessment: A Step-by-Step Guide
Before committing the bulk of the peptide, it is crucial to perform a small-scale test to find a suitable solvent system.[5][6] The amino acid composition and overall charge of a peptide are primary determinants of its solubility.[7][8]
Protocol for Small-Scale Solubility Test:
-
Weigh a small amount of lyophilized this compound (e.g., 1 mg).[9]
-
Calculate the overall charge of the peptide to determine if it is acidic, basic, or neutral.[5][9]
-
Assign a value of -1 to acidic residues (D, E) and the C-terminal -COOH.
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminal -NH₂.
-
-
Attempt solubilization based on the calculated charge, following the decision workflow below. Start with the most common and biocompatible solvents first.
-
Try sterile, distilled water first , as many peptides with fewer than five residues or a high charge content are water-soluble.[5]
-
If the peptide is acidic (net negative charge) and insoluble in water, try adding a small amount of a basic buffer like 0.1M ammonium (B1175870) bicarbonate or 1X PBS (pH 7.4).[7][9]
-
If the peptide is basic (net positive charge) and insoluble in water, try adding a few drops of 10-30% acetic acid.[9]
-
If the peptide is neutral or very hydrophobic , it may require an organic co-solvent. Attempt to dissolve it in a small volume of Dimethyl Sulfoxide (DMSO), and then slowly add the aqueous buffer to the desired concentration.[5][8]
-
Use sonication to aid dissolution if particulates are visible after vortexing. A cloudy or gel-like appearance indicates the peptide is suspended, not fully dissolved.[7]
Detailed Experimental Protocols
Two primary methods are used to determine aqueous solubility: kinetic and thermodynamic. Kinetic solubility is a high-throughput method suitable for early drug discovery, while thermodynamic solubility provides the true equilibrium value and is essential for later-stage development.[3][10]
Protocol 1: Kinetic Aqueous Solubility Determination
This method is rapid and involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[3][11] It measures the solubility of the amorphous or least stable solid form.
Materials & Equipment:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker/incubator
-
Solubility filter plates (for direct UV assay)[10]
Procedure:
-
Prepare Stock Solution: Create a 10-20 mM stock solution of this compound in 100% DMSO.[11]
-
Plate Setup: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the this compound DMSO stock solution to the PBS-containing wells. This creates a 1% DMSO concentration and initiates precipitation of the compound if it is not fully soluble.
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours.[10][12]
-
Measurement:
-
Nephelometry Method: Measure the light scattering of the solution in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[3][12]
-
Direct UV Method: Filter the solutions using a solubility filter plate to remove any precipitate.[10] Transfer the filtrate to a UV-transparent plate and measure the absorbance at a predetermined wavelength for this compound.
-
Data Analysis:
-
For both methods, create a calibration curve using known concentrations of this compound in a solvent system where it is fully soluble (e.g., 50:50 acetonitrile:water or a high percentage of DMSO).
-
Calculate the concentration of the dissolved compound in the filtrate (Direct UV) or correlate the nephelometric units to a concentration from the standard curve. The resulting value is the kinetic solubility.
Protocol 2: Thermodynamic (Shake-Flask) Aqueous Solubility
This method measures the equilibrium solubility of the most stable crystalline form of the compound and is considered the "gold standard."[13][14]
Materials & Equipment:
-
This compound (solid powder)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or vial roller system set to an appropriate temperature (e.g., 25°C or 37°C)[13]
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV/Vis spectrophotometer
Procedure:
-
Add Excess Solid: Add an excess amount of solid this compound (enough so that undissolved solid remains visible) to a glass vial.
-
Add Buffer: Add a known volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker. Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13][15]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.
-
Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of dissolved this compound using a validated HPLC-UV or UV/Vis spectrophotometry method against a standard curve.
Data Analysis:
-
The concentration determined from the standard curve represents the thermodynamic solubility of this compound in the chosen buffer. The results are typically reported in µg/mL or µM.[13]
References
- 1. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C41H58N6O6 | CID 139588347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. biobasic.com [biobasic.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. jpt.com [jpt.com]
- 9. biocat.com [biocat.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. evotec.com [evotec.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols for Stability Testing of Phepropeptin D in Aqueous and DMSO Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptin D is a cyclic hexapeptide with the chemical formula C41H58N6O6 and a molecular weight of 730.9 g/mol .[1] As with many peptide-based therapeutic candidates, understanding its stability profile is critical for the development of viable drug formulations and for defining appropriate storage and handling conditions. The inherent structure of cyclic peptides often confers greater stability against enzymatic degradation compared to their linear counterparts.[2][3] However, they can still be susceptible to chemical degradation through pathways such as hydrolysis, oxidation, and deamidation, particularly at specific amino acid residues within the sequence.[4]
These application notes provide a comprehensive protocol for assessing the stability of this compound in both aqueous solutions and dimethyl sulfoxide (B87167) (DMSO), a common solvent for initial stock solutions of hydrophobic peptides.[5][6][7] The described methodologies include long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), which allows for the separation, quantification, and identification of the parent peptide and its degradation products.[2][8][9][10]
Materials and Reagents
-
This compound (lyophilized powder, purity >98%)
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Water, HPLC grade or higher
-
Acetonitrile (ACN), HPLC grade or higher
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H2O2), 30% solution
-
Vials (glass and polypropylene)
-
HPLC or UHPLC system with UV detector
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
pH meter
-
Analytical balance
-
Incubators/ovens
-
Photostability chamber
Experimental Protocols
Preparation of Stock and Working Solutions
3.1.1. DMSO Stock Solution (10 mM)
-
Accurately weigh approximately 7.31 mg of this compound.
-
Dissolve the peptide in 1.0 mL of DMSO to obtain a 10 mM stock solution.
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.[7]
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
3.1.2. Aqueous Working Solutions (e.g., 1 mg/mL in PBS)
-
To prepare a 1 mg/mL working solution, dilute the DMSO stock solution with PBS (pH 7.4).
-
Due to the hydrophobic nature of many cyclic peptides, direct dissolution in aqueous buffers can be challenging.[5] A common approach is to first dissolve the peptide in a minimal amount of an organic solvent like DMSO and then slowly dilute with the aqueous buffer.[6][7]
-
For stability studies, the final concentration of DMSO should be kept low (typically ≤1%) to minimize its impact on the experiment.
HPLC-MS Method for Stability Analysis
A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.[11][12]
3.2.1. Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm) is a good starting point.[2] Alternative phases like Phenyl or C8 can also be screened for optimal selectivity.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient is often effective for peptide separations.[1] A suggested starting gradient is:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-26 min: 70-95% B
-
26-28 min: 95% B
-
28-29 min: 95-30% B
-
29-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 10 µL
3.2.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-1500
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to collect MS/MS spectra for the identification of degradation products.[10]
Long-Term and Accelerated Stability Studies
3.3.1. Study Design
-
Prepare working solutions of this compound in both PBS (pH 7.4) and DMSO at a concentration of 1 mg/mL.
-
Aliquot the solutions into separate vials for each time point and storage condition.
-
Store the vials under the conditions specified in the table below.
3.3.2. Storage Conditions and Time Points
| Solvent | Storage Condition | Time Points |
| PBS (pH 7.4) | 2-8°C | 0, 1, 3, 6, 12 months |
| 25°C / 60% RH | 0, 1, 3, 6 months | |
| 40°C / 75% RH (Accelerated) | 0, 1, 2, 3 months | |
| DMSO | -20°C | 0, 3, 6, 12, 24 months |
| 2-8°C | 0, 1, 3, 6 months | |
| Room Temperature (~25°C) | 0, 1, 3, 6 months |
3.3.3. Sample Analysis
At each time point, retrieve the designated vials, allow them to equilibrate to room temperature, and analyze by HPLC-MS. The percentage of remaining this compound and the formation of any degradation products should be determined by measuring the peak areas.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to confirm that the analytical method is stability-indicating.[13][14][15] A target degradation of 5-20% is generally aimed for.[15]
3.4.1. Protocol
-
Prepare 1 mg/mL solutions of this compound in an appropriate solvent system (e.g., 50:50 acetonitrile:water).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: Add 3% H2O2 and store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate a solution at 80°C for 24, 48, and 72 hours. Also, expose the lyophilized powder to 80°C for the same durations.
-
Photostability: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze all stressed samples, along with an unstressed control, by LC-MS to identify and characterize any degradation products.
Data Presentation
Long-Term and Accelerated Stability Data
Table 1: Stability of this compound in PBS (pH 7.4)
| Time Point | % Remaining this compound (2-8°C) | % Remaining this compound (25°C / 60% RH) | % Remaining this compound (40°C / 75% RH) |
| 0 | 100 | 100 | 100 |
| 1 month | |||
| 2 months | N/A | N/A | |
| 3 months | |||
| 6 months | N/A | ||
| 12 months | N/A | N/A |
Table 2: Stability of this compound in DMSO
| Time Point | % Remaining this compound (-20°C) | % Remaining this compound (2-8°C) | % Remaining this compound (Room Temp.) |
| 0 | 100 | 100 | 100 |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 12 months | N/A | N/A | |
| 24 months | N/A | N/A |
Forced Degradation Data
Table 3: Summary of Forced Degradation of this compound
| Stress Condition | Duration | % this compound Remaining | Major Degradation Products (m/z) |
| Control | N/A | 100 | None |
| 0.1 M HCl, 60°C | 24 h | ||
| 0.1 M NaOH, 60°C | 8 h | ||
| 3% H2O2, RT | 24 h | ||
| Heat (Solution), 80°C | 72 h | ||
| Heat (Solid), 80°C | 72 h | ||
| Photostability | ICH Q1B |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Potential degradation pathways for this compound.
Discussion
-
Solubility: this compound, like many cyclic peptides, is expected to be more soluble in organic solvents like DMSO than in aqueous buffers.[5][6] When preparing aqueous solutions, it is crucial to first dissolve the peptide in a minimal amount of DMSO before diluting with the buffer to prevent precipitation.[7]
-
Stability in DMSO: While DMSO is an excellent solvent for initial stock solutions, long-term storage at room temperature can lead to degradation. Studies on other compounds have shown that water content in DMSO can be a more significant factor in compound loss than oxygen.[12] Therefore, using high-purity, anhydrous DMSO and storing stock solutions at -20°C or below is recommended.
-
Stability in Aqueous Solution: Peptide degradation in aqueous solutions is often pH-dependent.[4] Hydrolysis of the peptide backbone, leading to linearization, is a common degradation pathway, especially under acidic or basic conditions. Deamidation of asparagine or glutamine residues and oxidation of methionine, tryptophan, or cysteine residues are other potential degradation routes. The specific degradation profile of this compound will depend on its amino acid sequence.
-
Analytical Method: The developed HPLC method should be capable of separating the parent peak from all major degradation product peaks. The use of mass spectrometry is essential for the identification and characterization of these degradation products by comparing their mass-to-charge ratios and fragmentation patterns with the parent compound.
-
Cyclic vs. Linear Peptides: The cyclic nature of this compound is expected to confer enhanced stability compared to a linear equivalent by restricting its conformational flexibility, which can protect susceptible peptide bonds from hydrolysis.[2]
By following these protocols, researchers can obtain a comprehensive understanding of the stability of this compound, which is essential for its progression as a potential therapeutic agent. The data generated will be critical for formulation development, establishing appropriate storage conditions, and defining the shelf-life of the drug substance and product.
References
- 1. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 2. Characterization of disulfide bridges containing cyclic peptide Linaclotide and its degradation products by using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. biocat.com [biocat.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. almacgroup.com [almacgroup.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Phepropeptin D and its Epimers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis of the cyclic hexapeptide Phepropeptin D and its epimers. The methodologies described are based on established solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization, enabling the production of these complex macrocycles for research and drug development purposes.
Introduction
Phepropeptins are a class of cyclic peptides with noteworthy biological activities. Their therapeutic potential is intricately linked to their specific three-dimensional structure, which is dictated by the stereochemistry of their constituent amino acids. The synthesis of this compound and its epimers is crucial for structure-activity relationship (SAR) studies, allowing researchers to probe the impact of stereochemistry on pharmacological properties such as cell permeability and target binding. The protocols outlined below detail the synthesis of this compound and provide a general method for the synthesis of its epimers by substituting specific L-amino acids with their D-counterparts during the solid-phase synthesis.
Data Presentation: Synthesis Yields and Purity
The following table summarizes the typical yields and purity obtained for the synthesis of this compound and a representative epimer. These values are representative and may vary based on the specific amino acid sequence and reaction conditions.
| Compound | Linear Peptide Yield (%) | Cyclization Yield (%) | Final Purity (%) |
| This compound | 65-75 | 50-60 | >95 |
| This compound Epimer | 60-70 | 45-55 | >95 |
Experimental Protocols
The synthesis of this compound and its epimers is accomplished through a multi-step process involving solid-phase synthesis of the linear peptide, cleavage from the resin, solution-phase cyclization, and final deprotection and purification.
Protocol 1: Solid-Phase Synthesis of the Linear Hexapeptide Precursor
This protocol describes the assembly of the linear peptide sequence on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis of epimers is achieved by replacing the desired L-amino acid with its corresponding D-amino acid in the appropriate coupling cycle.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (L- and D-isomers as required)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading) with DIC (4 eq.) and OxymaPure (4 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings:
-
Repeat step 2 and 3 for each subsequent amino acid in the this compound sequence or its epimer sequence.
-
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
Protocol 2: Cleavage of the Linear Peptide from Resin
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethylether (cold)
-
Centrifuge
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the crude linear peptide under vacuum.
Protocol 3: Solution-Phase Cyclization
Materials:
-
Crude linear peptide
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
DMF
Procedure:
-
Dissolve the crude linear peptide in DMF to a final concentration of 1 mM.
-
Add DIPEA (4 equivalents relative to the peptide) to the solution.
-
Add BOP (2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by LC-MS until the linear peptide is consumed (typically 12-24 hours).
-
Remove the DMF under reduced pressure.
Protocol 4: Final Deprotection and Purification
Materials:
-
Crude cyclic peptide
-
TFA/Water (95:5 v/v)
-
Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Water (with 0.1% TFA)
Procedure:
-
Treat the crude cyclic peptide with a solution of TFA/Water (95:5) for 2 hours to remove any remaining side-chain protecting groups.
-
Remove the TFA under a stream of nitrogen.
-
Dissolve the crude cyclic peptide in a minimal amount of DMF or ACN/water.
-
Purify the cyclic peptide by preparative RP-HPLC using a gradient of ACN in water (both containing 0.1% TFA).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages in the synthesis of this compound and its epimers.
Caption: General workflow for the synthesis of this compound and its epimers.
Application Notes and Protocols for the Study of Novel Anticancer Peptides in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The exploration of novel peptides as potential anticancer agents is a rapidly growing field of research. These peptides can offer high specificity and potency, making them attractive candidates for targeted cancer therapy. This document provides a generalized framework and detailed protocols for the initial in vitro evaluation of a novel phepropeptin-like anticancer peptide, hereafter referred to as "Peptide X," in various cancer cell line models. The methodologies described are based on established practices for characterizing the anticancer properties of peptides.
Data Presentation: Efficacy of Anticancer Peptides Across Various Cancer Cell Lines
The following table summarizes the cytotoxic activity of different anticancer peptides, which can serve as a reference for expected outcomes when evaluating a novel compound like Peptide X.
| Peptide | Cancer Cell Line | Assay | IC50 Value | Reference |
| CDDO-Me | HCT116 (Colorectal) | MTS Assay | 1.25 - 10 µM | [1] |
| CDDO-Me | HT29 (Colorectal) | MTS Assay | 1.25 - 10 µM | [1] |
| Platycodin D | PC3 (Prostate) | MTT Assay | Not specified | [2] |
| Temporin-1CEa | A375 (Melanoma) | Not specified | 18.2 µM | [3] |
| D-Arg PEP | H2009 (NSCLC) | Not specified | 105 µM (liposomal) | [4] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to determine the concentration of Peptide X that inhibits the metabolic activity of cancer cells, providing a measure of cytotoxicity (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HCT-15)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
96-well plates
-
Peptide X (lyophilized)
-
Sterile phosphate-buffered saline (PBS)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1.2 x 10^4 to 1.5 x 10^4 cells per well and allow them to adhere overnight.[5]
-
-
Peptide Treatment:
-
Prepare a stock solution of Peptide X in sterile PBS or another suitable solvent.
-
Perform serial dilutions of Peptide X to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of Peptide X. Include a vehicle control (medium with solvent only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of Peptide X concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis (programmed cell death) by Peptide X.
Materials:
-
Cancer cell lines
-
6-well plates
-
Peptide X
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with Peptide X at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of Peptide X on the expression and activation of key proteins involved in cell survival and apoptosis signaling pathways.
Materials:
-
Cancer cell lines
-
Peptide X
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with Peptide X at the desired concentration and time points.
-
Lyse the cells in lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation.
-
Visualization of Signaling Pathways and Workflows
Proposed Mechanism of Action for a Novel Anticancer Peptide
References
- 1. Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of ROS-dependent apoptotic cell death by platycodin D in human prostate cancer PC3 cells [jomh.org]
- 3. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols: Experimental Use of Phepropeptin D in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptin D is a cyclic hexapeptide natural product isolated from Streptomyces sp. that has garnered interest in the field of drug discovery due to its unique structural features and biological activity. As a "beyond Rule-of-5" (bRo5) molecule, this compound exhibits favorable cell permeability despite its relatively large size, a characteristic attributed to its solvent-dependent conformational flexibility. These application notes provide a summary of its known biological activities and detailed protocols for its experimental use.
This compound has been identified as a modest inhibitor of the 20S proteasome, specifically targeting its chymotrypsin-like activity. The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Therefore, proteasome inhibitors are a significant class of therapeutic agents. The ability of this compound to penetrate cells makes it an interesting scaffold for the development of novel proteasome inhibitors.
Data Presentation
Physicochemical and Permeability Data for Phepropeptins
The following table summarizes key physicochemical and permeability data for the phepropeptin series of compounds. While specific data for this compound is part of the broader findings for the natural phepropeptin series, individual values for each analogue are often presented as a range in the literature. The natural phepropeptins, including this compound, demonstrate high cell permeability.
| Compound Series | Molecular Weight ( g/mol ) | ALogP | LogD (pH 7.4) | Aqueous Solubility (µM) | MDCK Permeability (10⁻⁶ cm/s) |
| Natural Phepropeptins | ~700-750 | 3-5 | 3.5-4.0 | 50-100 | 30-40 |
Note: Data is generalized from studies on the phepropeptin series. The MDCK permeability assay provides a reliable indication of passive cell permeability.
Biological Activity of this compound
This compound functions as an inhibitor of the chymotrypsin-like activity of the 20S proteasome. While its inhibitory activity has been characterized as "modest", a specific IC50 value for this compound has not been reported in the reviewed scientific literature. Researchers are encouraged to determine the IC50 of this compound for the chymotrypsin-like activity of the proteasome in their specific assay system.
Signaling Pathway
The ubiquitin-proteasome pathway is the primary mechanism for targeted protein degradation in eukaryotic cells. This compound exerts its biological effect by inhibiting the 20S proteasome, a key component of this pathway.
Caption: The Ubiquitin-Proteasome Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Proteasome Chymotrypsin-Like Activity Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified human 20S proteasome
-
Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin), fluorogenic substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA
-
This compound stock solution (in DMSO)
-
Positive Control Inhibitor (e.g., Bortezomib)
-
DMSO (vehicle control)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
In the 96-well plate, add 2 µL of the this compound dilutions, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add 88 µL of Assay Buffer to each well.
-
Add 5 µL of a 2 µg/mL solution of purified 20S proteasome to each well to achieve a final concentration of 100 ng/well.
-
Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding 5 µL of a 1 mM Suc-LLVY-AMC solution in Assay Buffer to each well (final concentration: 50 µM).
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically every 2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Determine the percent inhibition relative to the DMSO control and plot the percent inhibition against the logarithm of the this compound concentration to calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Experimental workflow for the in vitro proteasome inhibition assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is to assess the passive permeability of this compound across an artificial lipid membrane, simulating the gastrointestinal barrier.
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plate)
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
High and low permeability control compounds (e.g., propranolol (B1214883) and ranitidine)
-
96-well UV-transparent microplate for analysis
-
LC-MS/MS or UV-Vis spectrophotometer
Procedure:
-
Coat the membrane of the donor plate with 5 µL of the phospholipid solution and allow the solvent to evaporate for at least 5 minutes.
-
Prepare the donor solutions by diluting the this compound stock solution and control compounds in PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Add 150 µL of the donor solutions to the wells of the donor plate.
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for sensitivity and specificity).
-
Calculate the effective permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA(t) is the concentration in the acceptor well at time t
-
Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
CD(t) is the concentration in the donor well at time t
-
VD and VA are the volumes of the donor and acceptor wells, respectively
-
A is the area of the membrane
-
t is the incubation time in seconds
-
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Conclusion
This compound represents an intriguing natural product for drug discovery, particularly in the context of developing novel proteasome inhibitors. Its inherent cell permeability addresses a significant challenge in the development of peptide-based therapeutics. The provided protocols offer a framework for researchers to further investigate the biological activity and drug-like properties of this compound and its analogues. Future studies should focus on determining a precise IC50 for its proteasome inhibitory activity and exploring its effects in cellular models of diseases where proteasome function is dysregulated. The unique combination of modest biological activity and excellent cell permeability makes this compound a valuable scaffold for medicinal chemistry efforts aimed at optimizing its potency and selectivity.
Application Notes and Protocols for Measuring Phepropeptin D Plasma Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of therapeutic peptides in plasma is a critical parameter in drug discovery and development. Peptides are susceptible to degradation by various proteases present in blood, which can significantly impact their pharmacokinetic profile and efficacy.[1][2][3][4][5][6] Phepropeptin D, a novel therapeutic peptide, requires a thorough evaluation of its plasma stability to predict its in vivo half-life and guide further development. These application notes provide a detailed protocol for assessing the in vitro plasma stability of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The proteolytic degradation of peptides in plasma is a primary clearance mechanism that can limit their systemic exposure.[4][5][7][8] Understanding the rate and pattern of degradation is essential for optimizing the peptide's structure, developing suitable formulations, and designing appropriate dosing regimens.[2] The protocol described herein is a robust method for determining the in vitro half-life of this compound in plasma from various species, providing valuable data for preclinical assessment.
Experimental Principles
The in vitro plasma stability assay involves incubating this compound with plasma at a physiological temperature (37°C).[2][9][10] At specific time intervals, aliquots of the incubation mixture are collected, and the enzymatic activity is quenched, typically by protein precipitation with an organic solvent like acetonitrile (B52724) or methanol.[1][10][11] After removing the precipitated proteins by centrifugation, the concentration of the remaining intact this compound in the supernatant is quantified using a sensitive and selective analytical method, such as LC-MS/MS.[11][12][13][14] The rate of disappearance of the peptide is then used to calculate its half-life (t½).
Experimental Workflow
The following diagram illustrates the general workflow for the plasma stability assessment of this compound.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound (lyophilized powder)
-
Pooled plasma with anticoagulant (e.g., K2EDTA, Sodium Heparin) from relevant species (e.g., human, rat, mouse, dog). Store at -80°C.
-
Internal Standard (IS): A stable, structurally similar peptide or a stable isotope-labeled version of this compound.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system
2. Preparation of Solutions
-
This compound Stock Solution (1 mM): Dissolve an appropriate amount of lyophilized this compound in a suitable solvent (e.g., water or PBS) to achieve a 1 mM concentration.
-
Working Solution (10 µM): Dilute the stock solution with PBS to a final concentration of 10 µM.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of the IS in acetonitrile. This solution will also serve as the quenching/protein precipitation solution.
3. Incubation Procedure
-
Thaw the pooled plasma on ice. Once thawed, pre-incubate the plasma at 37°C for 10 minutes.
-
In a 96-well plate, add 198 µL of the pre-warmed plasma to each well designated for a time point.
-
Initiate the reaction by adding 2 µL of the 10 µM this compound working solution to each well, resulting in a final peptide concentration of 1 µM. Mix gently by pipetting.
-
Incubate the plate at 37°C.
-
At each designated time point (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect a 50 µL aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the 50 µL aliquot to a well of a new 96-well plate containing 150 µL of the cold IS working solution in acetonitrile. The 0-minute time point sample should be prepared by adding the quenching solution before the plasma aliquot.
4. Sample Processing
-
After the final time point is collected, seal the 96-well plate containing the quenched samples.
-
Vortex the plate for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of this compound from any degradation products and matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (precursor ion -> product ion) and collision energies for both this compound and the internal standard.
-
6. Data Analysis
-
Integrate the peak areas for this compound and the IS at each time point.
-
Calculate the peak area ratio (this compound / IS).
-
Determine the percentage of this compound remaining at each time point relative to the 0-minute time point (which is considered 100%).
-
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
Hypothetical Quantitative Data
The following table summarizes hypothetical plasma stability data for this compound across different species.
| Species | Time (min) | This compound Remaining (%) | Half-life (t½, min) |
| Human | 0 | 100 | \multirow{6}{}{\centering 85 } |
| 5 | 96.2 | ||
| 15 | 88.1 | ||
| 30 | 75.3 | ||
| 60 | 54.8 | ||
| 120 | 30.1 | ||
| Rat | 0 | 100 | \multirow{6}{}{\centering 42 } |
| 5 | 92.1 | ||
| 15 | 75.0 | ||
| 30 | 53.6 | ||
| 60 | 28.7 | ||
| 120 | 8.2 | ||
| Mouse | 0 | 100 | \multirow{6}{*}{\centering 35 } |
| 5 | 90.5 | ||
| 15 | 70.1 | ||
| 30 | 48.9 | ||
| 60 | 23.5 | ||
| 120 | 5.5 |
Hypothetical Signaling Pathway for this compound
This diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that could be modulated by a peptide like this compound.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. q2labsolutions.com [q2labsolutions.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
how to improve Phepropeptin D solubility in cell culture media
Welcome to the technical support center for Phepropeptin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally occurring cyclic hexapeptide isolated from Streptomyces sp.[1] It functions as a proteasome inhibitor, specifically targeting the chymotrypsin-like activity of the proteasome.[1][2] The ubiquitin-proteasome pathway is a major cellular pathway for protein degradation. Inhibition of this pathway leads to the accumulation of proteins that are normally degraded, which can induce cell cycle arrest and apoptosis, making it a target for cancer therapy.[3][4]
Q2: I am observing precipitation when I add this compound to my cell culture medium. What is the cause?
Precipitation of this compound in aqueous solutions like cell culture media is common due to its hydrophobic nature and limited aqueous solubility.[2] Direct addition of a concentrated stock solution (especially from an organic solvent) into the medium can cause the compound to "crash out" of solution. Other contributing factors can include the final concentration of this compound, the composition of the medium (e.g., salts and proteins), temperature, and pH.[5]
Q3: What is the recommended solvent for dissolving this compound?
Due to its hydrophobicity, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[6][7] It is a powerful polar aprotic solvent capable of dissolving many non-polar compounds.[8]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The cytotoxicity of DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects. However, for sensitive cell lines, especially primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[6][7] It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the peptide) to assess its impact on your specific cell line.[7]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshoot and resolve precipitation issues with this compound in your cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the solubility of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 730.9 g/mol | [9] |
| Aqueous Solubility (pH 7.4) | 0.011 - 0.165 mg/mL | [2] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (general cell lines) | [6] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% (sensitive/primary cells) | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired stock concentration and volume. For a 10 mM stock solution, the calculation is: Mass (mg) = 10 mmol/L * 0.001 L/mL * Volume (mL) * 730.9 g/mol * 1000 mg/g
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. If the peptide is difficult to dissolve, sonicate the tube for short intervals in a water bath.[7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol outlines the steps for diluting the DMSO stock solution into your cell culture medium to achieve the desired final concentration while minimizing precipitation.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required for your experiment)
-
Sterile microcentrifuge tubes or plates
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the this compound stock solution needed. Ensure the final DMSO concentration remains within the tolerated range for your cells (ideally ≤ 0.1% - 0.5%).[6][7]
-
Perform a serial dilution: a. Prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed cell culture medium. For example, add 1 µL of a 10 mM stock to 99 µL of media to get a 100 µM intermediate solution. b. Gently mix the intermediate dilution by pipetting up and down.
-
Add the intermediate dilution to the final volume of cell culture medium in your plate or flask.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
As a best practice, include a vehicle control in your experiment by adding the same final concentration of DMSO to a separate set of cells.[7]
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C41H58N6O6 | CID 139588347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Phepropeptin D Aggregation In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Phepropeptin D aggregation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a cyclic hexapeptide with proteasome inhibitory activity. Its structure contains several hydrophobic amino acid residues, which can lead to poor solubility in aqueous solutions. This hydrophobicity drives the peptide to self-associate and form aggregates to minimize its interaction with water, especially at higher concentrations.
Q2: What are the initial signs of this compound aggregation in my experiment?
Common indicators of aggregation include:
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Visual Cloudiness or Precipitation: The most obvious sign is the appearance of turbidity, cloudiness, or visible particulates in your solution.
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Inconsistent Assay Results: Variability in experimental data, such as a decrease in expected biological activity, can be a consequence of reduced effective concentration due to aggregation.
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Difficulty in Dissolving the Lyophilized Peptide: If the lyophilized powder does not readily dissolve or forms a suspension, it suggests poor solubility and a high propensity for aggregation.
Q3: How should I store this compound to minimize aggregation?
Proper storage is crucial for maintaining the integrity of this compound.
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Lyophilized Powder: Store at -20°C or -80°C in a tightly sealed container, preferably with a desiccant. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.
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Stock Solutions: It is highly recommended to prepare high-concentration stock solutions in an organic solvent like Dimethyl Sulfoxide (DMSO) and store them in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is the recommended starting procedure for dissolving lyophilized this compound?
Due to its hydrophobic nature, a stepwise approach is recommended:
-
Allow the vial of lyophilized this compound to reach room temperature before opening.
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Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
For your working solution, slowly add the DMSO stock solution dropwise into your aqueous buffer while vortexing. This gradual dilution helps to prevent the peptide from crashing out of solution.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon dilution into my aqueous buffer.
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Cause: The rapid change in solvent polarity from organic to aqueous is causing the hydrophobic peptide to aggregate and precipitate.
-
Troubleshooting Steps:
-
Slower Dilution: Add the DMSO stock solution to the aqueous buffer even more slowly, ensuring continuous and vigorous mixing.
-
Lower Final Concentration: Attempt to work with a lower final concentration of this compound in your assay if experimentally feasible.
-
Optimize Buffer pH: Ensure the pH of your aqueous buffer is at least 2 units away from the isoelectric point (pI) of this compound. For neutral peptides, this may be less impactful, but for peptides with any ionizable groups, it can significantly affect solubility.
-
Incorporate Additives: Consider the inclusion of solubility-enhancing excipients in your buffer.
-
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide. |
| Polyols | Glycerol, Mannitol | 5-20% (v/v) | Increase solvent viscosity and stabilize the peptide structure. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Can reduce aggregation through various mechanisms, including masking hydrophobic regions. |
| Non-denaturing Detergents | Tween® 20, CHAPS | 0.01-0.1% (v/v) | Can help to solubilize hydrophobic peptides. Note: Verify detergent compatibility with your assay. |
Issue 2: My this compound solution appears clear initially but becomes cloudy over time.
-
Cause: The peptide is slowly aggregating at the experimental temperature and concentration.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a consistent and, if possible, lower temperature during your experiment, as elevated temperatures can sometimes promote aggregation.
-
Reduce Incubation Time: If the experimental protocol allows, try to minimize the incubation time of the peptide in the aqueous buffer.
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Use of Additives: As mentioned in the table above, the addition of stabilizing excipients can help to prevent time-dependent aggregation.
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Fresh Preparations: Prepare the working solution of this compound immediately before use to minimize the time it spends in an aggregation-prone state.
-
Quantitative Data
The following table summarizes available solubility data for this compound. Researchers should note that solubility can be highly dependent on the specific buffer composition, temperature, and presence of other molecules.
| Phepropeptin | Molecular Weight ( g/mol ) | Thermodynamic Aqueous Solubility (pH 7.4) |
| This compound | 730.9 | 0.011 mg/mL[1] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
This protocol provides a systematic approach to solubilizing this compound for in vitro assays.
-
Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
-
Initial Dissolution in Organic Solvent:
-
Add a minimal volume of 100% DMSO to the vial to achieve a high stock concentration (e.g., 10-20 mM).
-
Vortex for 30-60 seconds until the peptide is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
Place the desired volume of your aqueous experimental buffer in a separate tube.
-
While vigorously vortexing the buffer, add the this compound/DMSO stock solution drop by drop to achieve the final desired concentration.
-
-
Final Clarification:
-
Once the working solution is prepared, centrifuge it at high speed (>10,000 x g) for 10 minutes to pellet any insoluble micro-aggregates.
-
Carefully transfer the supernatant to a new tube for use in your experiment.
-
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation
This assay is used to detect the formation of β-sheet-rich aggregates, which are common in peptide aggregation.
-
Reagent Preparation:
-
Prepare a 1 mM Thioflavin T stock solution in sterile, distilled water. Filter through a 0.22 µm syringe filter.
-
Prepare your this compound solution at the desired concentration in the buffer of interest. Also, prepare a buffer-only control.
-
-
Assay Setup (96-well plate format):
-
In a black, clear-bottom 96-well plate, add your this compound solution to the sample wells.
-
Add the buffer-only solution to the control wells.
-
Add the ThT stock solution to all wells to a final concentration of 20-25 µM.
-
-
Measurement:
-
Incubate the plate at the desired temperature (e.g., 37°C), with or without shaking, depending on the experimental design.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only control from the fluorescence readings of the this compound samples.
-
An increase in fluorescence over time indicates the formation of ThT-positive aggregates.
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Sizing
DLS is a non-invasive technique to measure the size distribution of particles in a solution.
-
Sample Preparation:
-
Prepare the this compound solution in the desired buffer.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large, extraneous particles. Prepare a buffer-only control in the same manner.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement parameters, including temperature and solvent viscosity.
-
-
Measurement:
-
First, measure the buffer-only control to establish a baseline.
-
Place the cuvette with the this compound sample into the instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement, acquiring multiple readings for statistical accuracy.
-
-
Data Analysis:
-
Analyze the correlation function to determine the hydrodynamic radius (Rh) of the particles in the solution. The presence of a population of particles with a significantly larger Rh than the expected monomeric size indicates aggregation.
-
Mandatory Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental workflows.
Caption: Workflow for dissolving hydrophobic this compound.
Caption: Key signaling pathways modulated by this compound.
Caption: Logical steps for troubleshooting aggregation issues.
References
Technical Support Center: Optimizing Pheproptin D Concentration for Proteasome Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Phepropeptin D as a proteasome inhibitor. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic hexapeptide that functions as a proteasome inhibitor. It specifically targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins.[1] By inhibiting the proteasome, this compound can disrupt various cellular processes that rely on protein degradation, such as cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins. This disruption can ultimately lead to cell cycle arrest and apoptosis, making it a compound of interest in cancer research.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
As specific IC50 values for this compound across different cell lines are not widely published, determining the optimal concentration requires empirical testing. A common approach for novel inhibitors is to perform a dose-response experiment starting with a wide range of concentrations. Based on data for other cyclic peptide proteasome inhibitors, a starting range of 10 nM to 10 µM is a reasonable starting point for initial experiments.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) for both proteasome inhibition and cell viability.
-
For proteasome inhibition: A direct measure of proteasome activity should be performed using a fluorogenic substrate such as Suc-LLVY-AMC.
-
For cell viability: A cell proliferation or cytotoxicity assay (e.g., MTT, MTS, or a resazurin-based assay) should be conducted.
The ideal concentration will inhibit proteasome activity to the desired level without causing excessive, non-specific cytotoxicity within the timeframe of your experiment.
Q4: What are the solubility and stability properties of this compound?
Phepropeptins are known to have good cell permeability. In a Madin-Darby canine kidney (MDCK) cell monolayer permeability assay, phepropeptins showed rapid permeation. The aqueous solubility of this compound at pH 7.4 has been reported to be 0.011 mg/mL. It is recommended to prepare stock solutions in a suitable organic solvent like DMSO and then dilute to the final concentration in cell culture medium. The stability of this compound in cell culture media over long incubation periods should be determined empirically, for instance, by using analytical methods like HPLC if available.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity or unexpected cell death | The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a wider and lower range of concentrations. |
| The treatment duration is too long. | Conduct a time-course experiment to identify the earliest time point at which the desired effect can be observed. | |
| No or low inhibition of proteasome activity | The concentration of this compound is too low. | Increase the concentration of this compound. Confirm the concentration-dependent inhibition with a dose-response curve. |
| The inhibitor is not stable in the experimental conditions. | Prepare fresh dilutions of this compound for each experiment. If long incubation times are necessary, consider replenishing the media with fresh inhibitor. | |
| The cell line is resistant to this class of inhibitor. | Consider using a different cell line or a positive control inhibitor (e.g., MG132, Bortezomib) to ensure the assay is working correctly. | |
| Protein of interest is not stabilized after treatment | The protein is not degraded by the proteasome. | Investigate alternative degradation pathways, such as the lysosomal pathway. This can be tested using lysosomal inhibitors like chloroquine (B1663885) or bafilomycin A1. |
| The protein has a very long half-life. | Perform a cycloheximide (B1669411) (CHX) chase assay to determine the half-life of your protein of interest in your cell system. Longer treatment times with this compound may be required. | |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize cell seeding density and use cells within a consistent range of passage numbers. |
| Inconsistent preparation of this compound solutions. | Prepare a large stock solution of this compound in DMSO, aliquot, and store at -20°C or -80°C to ensure consistency between experiments. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Due to the limited availability of published data, specific IC50 values for this compound are not provided. Researchers are encouraged to generate their own dose-response curves and populate the following tables with their experimental data.
Table 1: this compound - Proteasome Chymotrypsin-Like Activity IC50 Values
| Cell Line | IC50 (nM) | Assay Conditions (e.g., incubation time) |
| e.g., MCF-7 | Data to be determined by user | e.g., 2 hours |
| e.g., HCT116 | Data to be determined by user | e.g., 2 hours |
| e.g., PC-3 | Data to be determined by user | e.g., 2 hours |
Table 2: this compound - Cell Viability IC50 Values
| Cell Line | IC50 (µM) | Assay Conditions (e.g., incubation time) |
| e.g., MCF-7 | Data to be determined by user | e.g., 24 hours |
| e.g., HCT116 | Data to be determined by user | e.g., 24 hours |
| e.g., PC-3 | Data to be determined by user | e.g., 24 hours |
Experimental Protocols
Protocol 1: Cell-Based Proteasome Chymotrypsin-Like Activity Assay
This protocol is designed to measure the chymotrypsin-like activity of the proteasome in live cells to confirm the efficacy of this compound.
Materials:
-
Cells of interest
-
96-well, clear-bottom, black- or white-walled plates
-
This compound
-
Proteasome-Glo™ Cell-Based Assay reagent (or similar kit with a luminogenic or fluorogenic proteasome substrate like Suc-LLVY-AMC)
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate and the proteasome assay reagent to room temperature.
-
Prepare the proteasome assay reagent according to the manufacturer's instructions.
-
Add the proteasome assay reagent to each well.
-
Mix the contents on an orbital shaker for 1-2 minutes.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure luminescence or fluorescence using a plate reader.
-
Calculate the percentage of proteasome inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
96-well, clear-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for this compound experiments.
Caption: Mechanism of action of this compound.
References
minimizing DMSO cytotoxicity when using Phepropeptin D
Welcome to the technical support center for Phepropeptin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a specific focus on minimizing DMSO-associated cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a cyclic hexapeptide isolated from Streptomyces sp. It has been identified as a proteasome inhibitor with chymotrypsin-like activity[1]. The proteasome is a critical cellular complex responsible for degrading unnecessary or damaged proteins, and its inhibition can affect various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Due to their structure, phepropeptins are suggested to have favorable cell permeability[2].
Q2: How should I dissolve this compound for cell culture experiments?
This compound, like many cyclic peptides lacking polar side chains, is expected to be hydrophobic and may have poor aqueous solubility[2]. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution. It is crucial to use anhydrous, high-purity DMSO to ensure optimal dissolution[3].
Q3: What is the recommended final concentration of DMSO in my cell culture medium?
To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects, though 0.1% is widely considered a safe starting point for most cell types.[4][5] Sensitive cell lines, particularly primary cells, may require even lower concentrations, potentially below 0.1%.[4] It is highly recommended to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q4: I am observing precipitation when I add my this compound-DMSO stock to the cell culture medium. What should I do?
Precipitation, or "crashing out," is a common issue when adding a DMSO-dissolved hydrophobic compound to an aqueous solution like cell culture media.[1] This occurs due to the rapid change in solvent polarity. To prevent this, follow these steps:
-
Use pre-warmed media: Always add your stock solution to cell culture media that has been pre-warmed to 37°C.[1]
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your media, perform an intermediate dilution step. You can do a serial dilution of your DMSO stock in pre-warmed media.[1]
-
Add dropwise while vortexing: Add the DMSO stock solution to the media slowly and dropwise while gently vortexing or swirling the media to ensure rapid and even mixing.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death in control (DMSO only) wells | The final DMSO concentration is too high for your cell line. | Determine the maximum tolerable DMSO concentration for your cells by performing a cytotoxicity assay with a range of DMSO concentrations (e.g., 0.05% to 1.0%). |
| This compound is not dissolving in DMSO | The concentration of the stock solution is too high, or the DMSO quality is poor. | Try preparing a more dilute stock solution. Ensure you are using fresh, anhydrous, high-purity DMSO. Gentle warming (37°C) or brief sonication can also aid dissolution.[3] |
| Inconsistent results between experiments | Variability in DMSO concentration or handling. | Prepare a large batch of your highest concentration working solution in media to use across multiple experiments to ensure consistency. Always use the same protocol for dilution. |
| Reduced efficacy of this compound over time | Improper storage of the DMSO stock solution. | Store your this compound-DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture. |
Data Presentation
Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Effect on Cell Lines | Recommendation |
| < 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells.[4][6] | Ideal for initial experiments and with sensitive cell types. |
| 0.1% - 0.5% | Tolerated by many robust cell lines without significant cytotoxicity.[4] | A common working range, but validation for your specific cell line is crucial. |
| > 0.5% | Increased risk of cytotoxicity, which can affect cell viability and experimental outcomes.[4] | Generally not recommended. If higher concentrations are necessary due to solubility issues, extensive control experiments are required. |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for Your Cell Line
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of your high-purity DMSO in your complete cell culture medium to achieve final concentrations ranging from, for example, 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%. Include a "no DMSO" control.
-
Treatment: Replace the existing media in the wells with the media containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a duration that matches your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Analysis: Determine the highest DMSO concentration that does not significantly reduce cell viability compared to the "no DMSO" control. This will be your maximum tolerable DMSO concentration.
Protocol 2: Preparing a this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous, high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in pre-warmed (37°C) complete cell culture medium.
-
Final Working Solution: Add a small volume of the stock or intermediate solution to your pre-warmed complete cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains below the predetermined cytotoxic level for your cell line. Add the solution dropwise while gently mixing.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium as your this compound working solution.
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: Simplified pathway of this compound-mediated proteasome inhibition.
References
- 1. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of the cytotoxicity of protein toxins by a novel plant metabolite, mansonone-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The cell-penetrating peptide, Pep-1, has activity against intracellular chlamydial growth but not extracellular forms of Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Phepropeptin D Off-Target Effects in Cellular Assays
Welcome to the technical support center for researchers utilizing Phepropeptin D in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this compound, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a naturally occurring, cell-permeable cyclic hexapeptide. Its primary known biological activity is the inhibition of the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation. However, its inhibitory activity has been described as modest, which may necessitate the use of higher concentrations in cellular assays, potentially increasing the risk of off-target effects.
Q2: What are off-target effects, and why are they a concern with this compound?
Off-target effects occur when a compound interacts with proteins other than its intended target, leading to unintended biological consequences.[1] For this compound, a cyclic peptide and proteasome inhibitor, these effects can arise from several factors:
-
Modest On-Target Potency: Higher concentrations required for significant proteasome inhibition can increase the likelihood of binding to lower-affinity off-targets.
-
Compound Class: Both cyclic peptides and proteasome inhibitors are known to have potential off-target activities. Proteasome inhibition, in general, can lead to broad cellular responses, including stress pathways and apoptosis, which can sometimes be misconstrued as specific on-target effects.[2][3]
-
Structural Features: The specific amino acid sequence and conformation of this compound may allow it to interact with other proteins that have compatible binding pockets.
Q3: What are the common signs of potential off-target effects in my experiments with this compound?
Common indicators that you may be observing off-target effects include:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound differs from the phenotype seen when the proteasome subunit is knocked down (e.g., using siRNA or CRISPR).
-
Inconsistent Results with Other Proteasome Inhibitors: A structurally different proteasome inhibitor (e.g., bortezomib, carfilzomib) produces a different or no phenotype at concentrations that yield equivalent proteasome inhibition.[1]
-
Unexpectedly High Cytotoxicity: Significant cell death occurs at concentrations that only modestly inhibit the proteasome.
-
Unusual Dose-Response Curve: The dose-response curve for your phenotype of interest is unusually steep or does not saturate as expected.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: I'm observing a high level of cytotoxicity that doesn't correlate with the expected level of proteasome inhibition.
This is a critical observation that may point towards off-target toxicity. It is essential to determine if the observed cell death is a direct result of proteasome inhibition or an unrelated off-target effect.
Troubleshooting Workflow: On-Target vs. Off-Target Cytotoxicity
References
- 1. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of pyroptosis by NF-κB signaling [frontiersin.org]
- 3. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
Technical Support Center: Refining Experimental Conditions for Phepropeptin D Stability
Disclaimer: The following troubleshooting guides, FAQs, and protocols are based on general principles of peptide stability. As there is limited specific public information on Phepropeptin D, these recommendations should be considered as a starting point for experimental design. Researchers are encouraged to perform their own stability studies to determine the optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing biological activity in my multi-day cell culture experiment. What is the likely cause?
A1: The loss of biological activity over extended experiments is often due to the degradation of the peptide.[1] this compound, like other peptides, is susceptible to several degradation pathways under typical cell culture conditions (physiological pH, 37°C). The primary causes include:
-
Enzymatic Degradation: Proteases and peptidases present in serum-containing media can cleave the peptide bonds of this compound, rendering it inactive.
-
Chemical Degradation:
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be accelerated by exposure to light, transition metals, and reactive oxygen species in the culture medium.[1][2]
-
Deamidation: If this compound contains glutamine or asparagine residues, their side chains can undergo deamidation, introducing a charge change that can alter the peptide's structure and function.[1][3]
-
Hydrolysis: The peptide backbone can be hydrolyzed, particularly at aspartic acid residues.[2]
-
Q2: What are the best practices for storing and handling my lyophilized this compound?
A2: Proper storage and handling are crucial to prevent premature degradation.[1]
-
Long-term Storage: Store the lyophilized peptide at -20°C or -80°C in a desiccator to protect it from moisture.[1][2][4] Lyophilized peptides are significantly more stable than peptides in solution.[1][2]
-
Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1][5] Reconstitute the peptide using a sterile, appropriate solvent.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to prepare single-use aliquots of your stock solution.[4]
Q3: My this compound is precipitating in my cell culture medium. What can I do?
A3: Peptide precipitation can be due to poor solubility at physiological pH or interactions with media components.[1]
-
Review Solubilization Protocol: Ensure the initial solubilization of the lyophilized powder was complete. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be used to aid dissolution before diluting to the final concentration in your aqueous-based culture medium.
-
Test Different Media Formulations: Some media components may interact with this compound, causing it to precipitate. If possible, test the solubility in different base media.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Ensure the pH of your final working solution is compatible with this compound's properties.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Non-Reproducible Results | Inconsistent peptide concentration due to degradation or improper handling. | 1. Strict Aliquoting: Prepare single-use aliquots of your stock solution to ensure a consistent starting concentration for each experiment.[1] 2. Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before use.[1] 3. Perform a Stability Test: To determine the actual degradation rate in your specific experimental setup, perform a stability study (see Experimental Protocol below).[1] |
| Complete Loss of Activity | Severe degradation of the peptide. | 1. Check Storage Conditions: Ensure the lyophilized peptide and stock solutions are stored at the correct temperature and protected from light and moisture.[4] 2. Use Protease Inhibitors: If using serum-containing media, consider adding a broad-spectrum protease inhibitor cocktail. 3. Serum-Free Media: If your experimental design allows, switch to a serum-free medium to reduce enzymatic degradation. |
| Gradual Decrease in Activity Over Time | Slow degradation of the peptide under experimental conditions. | 1. Replenish Peptide: In long-term experiments, consider replenishing the this compound in the culture medium at regular intervals based on its determined half-life. 2. Optimize pH: If possible, adjust the pH of your experimental buffer to a range where this compound exhibits maximum stability.[6] |
| Unexpected Side Effects in Cell Culture | Presence of degradation products with off-target effects or impurities in the peptide stock. | 1. Purity Analysis: Verify the purity of your this compound stock using HPLC or mass spectrometry. 2. Characterize Degradants: If degradation is confirmed, try to identify the major degradation products to understand their potential biological activities. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol provides a framework for quantifying the degradation of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution of known concentration
-
Your specific cell culture medium (with and without serum, if applicable)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
Methodology:
-
Preparation of Working Solution: Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as your T=0 reference.
-
Incubation: Place the remaining working solution in an incubator under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), withdraw aliquots of the incubated solution.
-
Sample Quenching (Optional but Recommended): To stop further degradation, immediately freeze the collected aliquots at -80°C until analysis. For samples containing serum, precipitation of proteins may be necessary. A common method is to add cold acetonitrile (1:3 ratio, sample:ACN), vortex, centrifuge, and collect the supernatant for analysis.
-
HPLC Analysis:
-
Analyze all samples (T=0 and subsequent time points) by reverse-phase HPLC.
-
A typical mobile phase system would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm (if this compound contains tryptophan or tyrosine). If using LC-MS, monitor the parent ion mass of the intact peptide.[1]
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in your T=0 sample.
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and estimate the half-life in your experimental conditions.[1]
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for loss of this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. bachem.com [bachem.com]
- 6. Best Practices for Stability Studies of Peptides and Proteins – StabilityStudies.in [stabilitystudies.in]
overcoming challenges in the synthesis of Phepropeptin D analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the synthesis of Phepropeptin D analogues.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound analogues, presented in a question-and-answer format.
Problem 1: Low Yield of the Linear Peptide during Solid-Phase Peptide Synthesis (SPPS)
Q: My solid-phase peptide synthesis (SPPS) of the linear this compound analogue precursor is resulting in a low yield. What are the possible causes and how can I troubleshoot this?
A: Low yield in SPPS can be attributed to several factors, primarily incomplete deprotection, poor coupling efficiency, and peptide aggregation.
-
Incomplete Deprotection: The Fmoc protecting group may not be completely removed, preventing the subsequent amino acid from coupling.
-
Solution: Increase the deprotection time with 20% piperidine (B6355638) in DMF. For difficult sequences, a second deprotection step can be performed. The progress of the deprotection can be monitored using a UV-Vis spectrophotometer by measuring the absorbance of the fulvene-piperidine adduct.
-
-
Poor Coupling Efficiency: Sterically hindered amino acids or the formation of secondary structures on the resin can lead to incomplete coupling.
-
Solution:
-
Choice of Coupling Reagent: Utilize a more efficient coupling reagent. A comparison of common coupling reagents is provided in Table 1. HATU and HCTU are often effective for difficult couplings.
-
Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.
-
Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can improve reaction kinetics.
-
-
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminus inaccessible.
-
Solution:
-
Chaotropic Agents: Add chaotropic salts like LiCl to the coupling solution to disrupt secondary structures.
-
Alternative Solvents: Use solvents known to reduce aggregation, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.
-
Resin Choice: Employ a low-loading resin or a resin with a polyethylene (B3416737) glycol (PEG) linker (e.g., TentaGel) to increase the distance between peptide chains.
-
-
| Coupling Reagent Combination | Relative Efficiency for Difficult Couplings | Notes |
| DIC/Oxyma | Moderate to High | Good general-purpose reagent with reduced risk of racemization. |
| HBTU/DIPEA | High | Commonly used and effective, but can lead to guanidinylation of the N-terminus as a side reaction. |
| HATU/DIPEA | Very High | Highly efficient for sterically hindered amino acids and difficult sequences. |
| COMU/DIPEA | Very High | A modern, highly efficient coupling reagent with a lower propensity for side reactions compared to HBTU. |
Problem 2: Side Reactions During SPPS
Q: I am observing significant side products in my crude linear peptide. What are the common side reactions and how can I minimize them?
A: The most common side reactions during the Fmoc-based SPPS of this compound analogues are diketopiperazine formation and racemization.
-
Diketopiperazine Formation: This is particularly prevalent at the dipeptide stage, especially if Proline is one of the first two amino acids. The free N-terminus of the second amino acid can attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic diketopiperazine.
-
Solution:
-
Resin Choice: Use a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the trityl group disfavors the formation of the cyclic intermediate.
-
Coupling of the Third Amino Acid: Couple the third amino acid immediately after the deprotection of the second amino acid to minimize the time the free N-terminus is available for the side reaction.
-
-
-
Racemization: The chirality of the amino acids can be compromised during activation, especially for amino acids like Cysteine and Phenylalanine.
-
Solution:
-
Additives: Use additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) in the coupling cocktail to suppress racemization.
-
Coupling Reagent: Carbodiimide-based reagents like DIC in the presence of an additive are generally preferred to minimize racemization compared to some onium salt-based reagents when used alone.
-
Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
-
-
Problem 3: Low Yield of the Cyclic Depsipeptide during Macrolactamization
Q: The cyclization of my linear this compound precursor is inefficient, resulting in a low yield of the desired cyclic product. What factors influence the cyclization efficiency and how can I optimize it?
A: The efficiency of macrolactamization (the cyclization step) is highly dependent on the conformation of the linear precursor, the cyclization conditions, and the point of cyclization.
-
Unfavorable Conformation: The linear peptide may adopt a conformation that does not favor the proximity of the N- and C-termini required for cyclization.
-
Solution:
-
Proline or Glycine Incorporation: If the analogue design allows, incorporating a Proline or Glycine residue near the cyclization site can induce a "turn" in the peptide backbone, pre-organizing it for cyclization.
-
Solvent Screening: The choice of solvent for the cyclization reaction can significantly influence the peptide's conformation. Screen a variety of solvents (e.g., DMF, DCM, or mixtures).
-
-
-
Intermolecular Reactions: At high concentrations, the linear precursors can react with each other, leading to dimers and higher-order oligomers instead of the desired cyclic monomer.
-
Solution:
-
High Dilution: Perform the cyclization under high dilution conditions (typically 0.1 to 1 mM) to favor the intramolecular reaction. The linear peptide should be added slowly to the reaction mixture.
-
-
-
Inefficient Cyclization Reagent: The choice of reagent to activate the C-terminus for cyclization is critical.
-
Solution: A variety of reagents can be used for macrolactamization. A comparison of common cyclization reagents is presented in Table 2.
-
| Cyclization Reagent | Typical Conditions | Notes |
| HATU/DIPEA | 3-5 eq. HATU, 6-10 eq. DIPEA in DMF | Highly efficient and fast, but can be prone to racemization. |
| DPPA (Diphenylphosphoryl azide) | 3-5 eq. DPPA, 6-10 eq. DIPEA in DMF | Generally good yields with low racemization. |
| T3P (Propylphosphonic anhydride) | 3-5 eq. T3P in the presence of a base | A versatile and efficient cyclization reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended strategy for the solid-phase synthesis of the linear precursor of a this compound analogue?
A1: The recommended strategy is Fmoc/tBu-based solid-phase peptide synthesis. A 2-chlorotrityl chloride resin is advisable to minimize diketopiperazine formation, especially if the C-terminal amino acid is prone to this side reaction. For coupling, a combination of DIC and Oxyma is a good starting point to ensure high efficiency and low racemization. For sterically hindered couplings, a more potent reagent like HATU may be necessary.
Q2: Should I perform the cyclization on-resin or in solution?
A2: Both on-resin and solution-phase cyclization have their advantages and disadvantages.
-
On-resin cyclization: Can be more convenient as it avoids a separate purification step for the linear peptide. The "pseudo-dilution" effect of the resin can also favor intramolecular cyclization. However, on-resin cyclization can sometimes be sluggish due to the steric hindrance of the resin.
-
Solution-phase cyclization: Offers more flexibility in terms of reaction conditions (solvents, temperature). However, it requires the cleavage of the linear peptide from the resin and its purification prior to cyclization, and strict high-dilution conditions must be maintained to avoid oligomerization. For many cyclic depsipeptides, solution-phase cyclization is the more established method.
Q3: How should I purify the final cyclic this compound analogue?
A3: The purification of the crude cyclic peptide is typically performed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of water and acetonitrile (B52724), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%). The fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify the pure product.
Q4: What analytical techniques are essential to characterize the synthetic this compound analogues?
A4: The primary analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the linear precursor and the final cyclic product. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final product and to assess for the presence of diastereomers that may have formed due to racemization.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear this compound Analogue Precursor (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis on a 2-chlorotrityl chloride resin.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-protected amino acid (2 equivalents relative to the resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 1-2 hours.
-
Cap any unreacted chlorotrityl groups by adding a solution of DCM/methanol/DIPEA (80:15:5) and shaking for 30 minutes.
-
Wash the resin with DCM and then with dimethylformamide (DMF).
-
-
Peptide Chain Elongation (per amino acid cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor the reaction completion using a Kaiser test. If the test is positive, perform a second coupling.
-
-
Washing: Wash the resin with DMF and DCM.
-
-
Cleavage of the Linear Peptide from the Resin:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude linear peptide under vacuum.
-
Protocol 2: Solution-Phase Macrolactamization
-
Dissolution: Dissolve the purified linear peptide in a large volume of DMF to achieve a final concentration of approximately 0.5 mM.
-
Cyclization:
-
Cool the solution to 0 °C.
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction at room temperature and monitor its progress by analytical HPLC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a suitable solvent for purification (e.g., a mixture of acetonitrile and water).
-
Protocol 3: Purification by Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA).
-
Chromatography:
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the sample.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be from 10% to 90% acetonitrile over 40 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by MS.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
improving the recovery of Phepropeptin D in permeability assays
Welcome to the technical support center for improving the recovery of Phepropeptin D in permeability assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its recovery often poor in permeability assays?
This compound is a cyclic hexapeptide natural product.[1] Like many cyclic peptides in the "beyond Rule-of-5" (bRo5) chemical space, it is highly hydrophobic (lipophilic).[1][2] This hydrophobicity leads to two primary challenges in aqueous assay environments:
-
Low Aqueous Solubility: The peptide can precipitate or aggregate in assay buffers, reducing the effective concentration available for permeation.[3][4]
-
Non-Specific Binding (NSB): The molecule readily adsorbs to plastic surfaces of labware, such as 96-well plates and pipette tips, leading to significant compound loss.[5][6][7]
Q2: My total recovery for this compound in a Caco-2 assay is below 80%. What is the first thing I should investigate?
Low recovery (the sum of the compound in the apical, basolateral, and cell lysate compartments) is a common issue.[5][6] The first step is to determine if the primary cause is poor solubility or non-specific binding. A simple experiment without cells can help differentiate these issues. If recovery is still low in the absence of the cell monolayer, the problem is likely NSB to the assay plate.[6][8]
Q3: How can I improve the solubility of this compound in my assay buffer?
Improving solubility is crucial for obtaining accurate permeability data.[9] Consider the following strategies:
-
Use of Co-solvents: Prepare stock solutions in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute into the assay buffer.[10][11] It is critical to keep the final concentration of the organic solvent low, typically ≤1%, to avoid affecting cell monolayer integrity.[10]
-
pH Adjustment: While this compound is neutral, adjusting the pH of the buffer can sometimes improve the solubility of other peptides, especially those with acidic or basic residues.[3][12]
-
Sonication: Briefly sonicating the final solution can help break up aggregates and improve dissolution.[10][11]
Q4: What is the most effective way to reduce non-specific binding (NSB)?
The most common and effective strategy is to add a protein or surfactant to the receiver (basolateral) compartment to act as a "sink," preventing the permeated peptide from binding to the plate.
-
Bovine Serum Albumin (BSA): Adding BSA to the receiver buffer is a widely used approach.[8][13] It mimics physiological conditions and significantly improves the recovery of lipophilic compounds.[13]
-
LC-MS Compatible Surfactants: Surfactants like n-Dodecyl-β-D-maltoside (DDM) can also be used to maximize hydrophobic peptide recovery and are compatible with subsequent mass spectrometry analysis.[14]
Q5: What concentration of BSA should I use, and should it be in both compartments?
For highly lipophilic compounds, BSA is typically added to the basolateral (receiver) compartment. Adding it to the apical (donor) compartment could affect the free concentration of the peptide available for transport. Studies have shown that BSA concentrations between 0.25% and 4% can be effective.[13] A good starting point is 0.5% to 1% BSA in the receiver chamber.[13]
Q6: Can efflux pumps like P-glycoprotein (P-gp) affect the permeability of this compound?
Yes. P-glycoprotein (P-gp) is an efflux pump that transports a wide range of hydrophobic substrates out of cells, moving them from the inner to the outer leaflet of the cell membrane.[15][16] As a hydrophobic cyclic peptide, this compound may be a substrate for P-gp or other efflux pumps.[17][18] This can result in a lower apparent permeability in the apical-to-basolateral (A-B) direction and a higher permeability in the basolateral-to-apical (B-A) direction. An optimized assay can help provide a more accurate assessment of this efflux liability.[19]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving poor recovery of this compound.
Initial Problem: Low Compound Recovery (<80%)
Step 1: Diagnose the Source of Compound Loss
-
Question: Is the loss due to non-specific binding (NSB) to the apparatus or another factor?
-
Action: Run a control experiment without the Caco-2 cell monolayer. Add this compound to the apical side and incubate for the standard duration. Measure the compound concentration in both the apical and basolateral chambers.
-
Interpretation:
-
Low Recovery without Cells: Confirms significant NSB to the plastic plate. Proceed to NSB Mitigation Strategies.
-
Acceptable Recovery without Cells: Suggests the compound loss is related to the cell monolayer (e.g., high intracellular accumulation, metabolism). Proceed to Cell-Related Loss Strategies.
-
Troubleshooting Path 1: NSB Mitigation Strategies
-
Problem: this compound is binding to the assay plates.
-
Solution 1: Add a Sink Agent to the Receiver Compartment.
-
Solution 2: Use Low-Binding Plates.
-
Solution 3: Optimize Assay Concentration.
-
Action: Lower the incubation concentration of this compound.
-
Recommendation: Peptide aggregation can increase at higher concentrations. Reducing the concentration can minimize this and improve apparent permeability, but requires a highly sensitive analytical method for detection.[19]
-
Troubleshooting Path 2: Cell-Related Loss Strategies
-
Problem: Compound is being lost due to interaction with the cell monolayer.
-
Solution 1: Extend Pre-incubation Time.
-
Action: Increase the pre-incubation time before starting the permeability measurement.
-
Recommendation: This allows the intracellular concentration of the peptide to reach a steady state, which is important for obtaining reliable transport data.[19]
-
-
Solution 2: Evaluate Cell Lysate.
-
Action: After the incubation period, lyse the cells and analyze the lysate for the presence of this compound.
-
Recommendation: High concentrations in the lysate indicate significant intracellular accumulation or membrane retention, which can contribute to poor overall recovery.
-
Troubleshooting Path 3: Solubility and Formulation Issues
-
Problem: this compound is not fully dissolved in the assay buffer.
-
Solution 1: Optimize Co-Solvent Concentration.
-
Action: Ensure the peptide is fully dissolved in a minimal amount of organic solvent (e.g., DMSO) before diluting into the assay buffer.
-
Recommendation: Keep the final DMSO concentration at or below 1%.[10] Add the concentrated stock solution to the buffer slowly while vortexing to prevent precipitation.[4]
-
-
Solution 2: Physical Dissolution Aids.
Data & Parameter Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 730.9 g/mol | [22] |
| ALogP (calculated) | ~3 to 5 | [1] |
| XLogP3 (calculated) | 5.9 | [22] |
| Aqueous Solubility (pH 7.4) | 0.011 - 0.165 mg/mL (for series) | [1] |
Table 2: Recommended Assay Modifications for Hydrophobic Peptides
| Parameter | Standard Condition | Recommended Modification | Rationale | Source |
| Receiver Buffer | Standard Buffer (HBSS) | Buffer + 0.5-2% BSA | Reduces NSB by providing a protein sink. | [13][19] |
| Assay Plates | Standard Polystyrene | Low-Binding Plates | Reduces surface adsorption of the peptide. | [20][21] |
| Co-Solvent (Final) | <1% DMSO | ≤0.5% DMSO | Minimizes solvent effects on cell monolayer integrity while aiding solubility. | [10] |
| Peptide Conc. | 1-10 µM | 0.5-1 µM | Lower concentrations can reduce aggregation. | [19] |
| Pre-incubation | 15-30 minutes | >30 minutes | Allows for steady-state intracellular concentration. | [19] |
Diagrams & Workflows
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Modified Caco-2 permeability assay workflow for this compound.
Caption: Role of P-glycoprotein in the efflux of this compound.
Experimental Protocol: Modified Caco-2 Permeability Assay
This protocol is optimized for hydrophobic peptides like this compound that are prone to non-specific binding.
1. Materials and Reagents
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 96-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA), high purity
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
This compound
-
LC-MS/MS system for analysis
2. Cell Culture
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture the cells for 20-23 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a tight epithelial monolayer.
-
Prior to the assay, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.
3. Preparation of Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Apical (Donor) Solution: Dilute the stock solution in pre-warmed (37°C) HBSS to the final desired concentration (e.g., 1 µM). The final DMSO concentration should not exceed 0.5%. Vortex gently and briefly sonicate if necessary to ensure complete dissolution.
-
Basolateral (Receiver) Solution: Prepare pre-warmed (37°C) HBSS containing 1% BSA. Ensure the BSA is fully dissolved.
4. Permeability Assay (Apical to Basolateral - A→B)
-
Carefully remove the culture medium from both the apical and basolateral compartments of the Transwell plate.
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Add the Basolateral (Receiver) Solution to the basolateral compartment.
-
Add the Apical (Donor) Solution to the apical compartment.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for 90 to 120 minutes.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
5. Sample Analysis
-
Analyze the concentration of this compound in the donor and receiver samples using a validated LC-MS/MS method. A highly sensitive method is required due to the low concentrations.[19]
-
Calculate the apparent permeability coefficient (Papp) and the percent recovery.
6. Calculations
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: Rate of permeation (amount of compound in the receiver compartment over time).
-
A: Surface area of the Transwell membrane (cm²).
-
C₀: Initial concentration in the donor compartment.
-
-
Recovery (%) = (Total amount of compound recovered / Initial amount added) * 100
-
Total amount recovered includes the final amounts in the apical and basolateral compartments (and cell lysate if measured).
-
References
- 1. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. enamine.net [enamine.net]
- 14. Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The P-glycoprotein efflux pump: how does it transport drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 18. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolian.com [resolian.com]
- 20. e-b-f.eu [e-b-f.eu]
- 21. e-b-f.eu [e-b-f.eu]
- 22. This compound | C41H58N6O6 | CID 139588347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Phepropeptin D: A Comparative Analysis of Efficacy Against Bortezomib and Carfilzomib in Proteasome Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the proteasome inhibitor Phepropeptin D with the established cancer therapeutics, bortezomib (B1684674) and carfilzomib (B1684676). This analysis is based on available preclinical data and focuses on the mechanism of action, efficacy in cancer cell lines, and the underlying signaling pathways.
Introduction
Proteasome inhibitors have revolutionized the treatment of certain hematological malignancies, particularly multiple myeloma. By blocking the cellular machinery responsible for protein degradation, these agents induce apoptosis in cancer cells, which are highly dependent on the proteasome for their survival and proliferation. Bortezomib, a reversible proteasome inhibitor, and carfilzomib, an irreversible inhibitor, are cornerstones of current therapeutic regimens. This compound, a cyclic hexapeptide of natural origin, has emerged as a novel proteasome inhibitor with potential antitumor activity. This guide aims to provide a comparative overview of the efficacy and mechanisms of these three compounds.
Mechanism of Action: Targeting the Proteasome
All three compounds, this compound, bortezomib, and carfilzomib, exert their cytotoxic effects by inhibiting the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key catalytic component of the ubiquitin-proteasome system. However, they differ in their chemical nature and their mode of binding to the proteasome.
-
This compound: As a cyclic hexapeptide, this compound represents a distinct chemical class of proteasome inhibitors. It has been shown to inhibit the chymotrypsin-like activity of the proteasome.[1] The cyclic nature of its structure may contribute to its cell permeability and stability.
-
Bortezomib: A dipeptidyl boronic acid derivative, bortezomib reversibly inhibits the chymotrypsin-like activity of the proteasome. Its reversible binding allows for a more transient inhibition of the proteasome.
-
Carfilzomib: An epoxyketone tetrapeptide, carfilzomib irreversibly binds to and inhibits the chymotrypsin-like activity of the proteasome. This irreversible inhibition leads to a sustained suppression of proteasome function.
Comparative Efficacy: A Look at the Data
Quantitative data on the direct comparative efficacy of this compound against bortezomib and carfilzomib is limited in the public domain. However, we can analyze the available data for each compound to draw preliminary comparisons. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency, with lower values indicating higher potency.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Bortezomib | THP1 | Proteasome Inhibition | 7.4 ± 2 | [2] |
| Carfilzomib | Not Specified | Proteasome Inhibition | Not Specified | |
| This compound | Not Specified | Proteasome Inhibition | Not Specified |
| Compound | Cell Line | Assay Type | CC50 (µM) | Reference |
| Bortezomib | Not Specified | Cytotoxicity | Not Specified | |
| Carfilzomib | Not Specified | Cytotoxicity | Not Specified | |
| This compound | Not Specified | Cytotoxicity | Not Specified |
A study on synthetic hexapeptides with proteasome inhibitory activity showed an IC50 value of 0.21 ± 0.05 μM for chymotrypsin-like proteasome activity inhibition by one such peptide, which was 28-fold less potent than bortezomib (IC50: 0.0074 ± 0.002 μM) in THP1 cells.[2] While not a direct measure of this compound's efficacy, this provides some context for the potential potency of peptide-based proteasome inhibitors.
Signaling Pathways
Proteasome inhibition triggers a cascade of downstream signaling events that ultimately lead to apoptosis. The nuclear factor-kappa B (NF-κB) pathway is a key survival pathway in many cancers, and its inhibition is a major mechanism of action for proteasome inhibitors.
Proteasome Inhibition and Apoptosis Induction Workflow
Caption: Workflow of apoptosis induction by proteasome inhibitors.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by proteasome inhibitors.
While the effects of bortezomib and carfilzomib on the NF-κB pathway are well-documented, the specific impact of this compound on this and other signaling cascades requires further investigation.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of proteasome inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines like RPMI-8226, U266)
-
96-well plates
-
Complete culture medium
-
Proteasome inhibitors (this compound, bortezomib, carfilzomib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the proteasome inhibitors for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.
Proteasome Activity Assay
Objective: To measure the inhibitory effect of the compounds on the chymotrypsin-like activity of the proteasome.
Materials:
-
Purified 20S proteasome or cell lysates
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitors
-
Black 96-well plates
-
Fluorometric plate reader
Procedure:
-
In a black 96-well plate, add the purified proteasome or cell lysate.
-
Add different concentrations of the inhibitors and incubate for 15-30 minutes at 37°C.
-
Add the fluorogenic substrate to initiate the reaction.
-
Measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm for AMC) over time.
-
Calculate the rate of the enzymatic reaction and determine the percentage of proteasome inhibition relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis by proteasome inhibitors.
Materials:
-
Cancer cell lines
-
Proteasome inhibitors
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the proteasome inhibitors at the desired concentrations and for the appropriate time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion and Future Directions
Bortezomib and carfilzomib are effective and well-characterized proteasome inhibitors that have become standard-of-care in multiple myeloma. This compound, a natural cyclic peptide, represents a promising new class of proteasome inhibitors. While preliminary data indicates its ability to inhibit the chymotrypsin-like activity of the proteasome, a comprehensive understanding of its efficacy and mechanism of action requires further investigation.
Direct comparative studies evaluating the IC50 values of this compound for proteasome inhibition and cytotoxicity in a panel of cancer cell lines alongside bortezomib and carfilzomib are crucial. Furthermore, detailed studies on its impact on key signaling pathways, such as NF-κB and the unfolded protein response, will provide valuable insights into its therapeutic potential. The unique chemical structure of this compound may offer advantages in terms of cell permeability, stability, and overcoming resistance mechanisms, warranting its continued exploration as a potential anti-cancer agent.
References
Navigating the Uncharted Territory of Phepropeptin D: A Guide to In Vitro Target Engagement Confirmation
The Challenge: Unidentified Molecular Target of Phepropeptin D
This compound, a cyclic peptide with demonstrated cytotoxic effects against various cancer cell lines, holds promise as a potential therapeutic agent. However, a critical gap in our understanding remains: its precise molecular target(s) have not been definitively identified in publicly available research. This lack of a known target precludes a direct comparative analysis against alternative inhibitors.
This guide, therefore, takes a foundational approach. It first outlines a comprehensive strategy for the crucial step of target deconvolution—identifying the specific protein(s) with which this compound interacts to exert its biological effects. Subsequently, it provides a framework for conducting in vitro target engagement studies and comparative analysis once a target has been validated. This document is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of novel bioactive compounds.
Part 1: A Roadmap to Identifying the Molecular Target of this compound
To confirm the in vitro target engagement of this compound, the initial and most critical phase is the identification of its molecular target. A multi-pronged approach, combining computational and experimental methods, is recommended to increase the probability of success.
Strategy 1: Computational Prediction of Potential Targets
Before embarking on resource-intensive wet-lab experiments, in silico methods can provide valuable initial hypotheses about the potential protein targets of this compound. These computational approaches leverage the compound's structure and known bioactivity data to predict interactions with proteins in biological databases.
Experimental Protocol: Computational Target Prediction
-
Input Data Preparation: Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Target Prediction Algorithms: Utilize various web-based servers and software that employ different algorithms, such as:
-
Ligand-based methods: These methods compare the structure of this compound to libraries of compounds with known targets to identify proteins that are likely to bind to structurally similar molecules.
-
Structure-based methods (Molecular Docking): This involves docking the 3D structure of this compound into the binding sites of a large number of protein crystal structures to predict binding affinity and pose.
-
-
Data Analysis and Prioritization: Analyze the results from multiple prediction tools. Prioritize potential targets that are consistently predicted across different methods and are biologically plausible in the context of this compound's known cytotoxic effects (e.g., proteins involved in cell cycle regulation, apoptosis, or signal transduction pathways implicated in cancer).
Caption: Workflow for computational prediction of this compound's molecular targets.
Strategy 2: Affinity-Based Proteomics for Target Identification
Affinity-based proteomics is a powerful experimental approach to directly identify proteins that physically interact with a small molecule. This method involves using a modified version of this compound to "fish" for its binding partners in a complex biological sample, such as a cell lysate.
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to select a modification site that does not disrupt the compound's biological activity. A control, inactive analogue should also be synthesized if possible.
-
Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated beads.
-
Affinity Pull-down: Incubate the immobilized probe with a cell lysate from a cancer cell line sensitive to this compound. Proteins that bind to this compound will be captured by the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified using the active probe with those from a control experiment (e.g., beads with no probe or with an inactive probe) to identify specific binding partners.
Caption: Experimental workflow for identifying this compound targets using AC-MS.
Strategy 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a label-free method for assessing target engagement in a cellular context. It is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation. This approach can be used to validate computationally predicted or affinity-purified targets.
Experimental Protocol: Proteome-wide CETSA®
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the abundance of thousands of proteins in the soluble fraction at each temperature point using quantitative mass spectrometry.
-
Data Analysis: Identify proteins that show a significant thermal shift (i.e., remain soluble at higher temperatures) in the presence of this compound compared to the control. These are the direct or indirect targets of the compound.
A Comparative Analysis of Cyclic Peptide Proteasome Inhibitors: Bortezomib, Carfilzomib, and Marizomib
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in regulating cellular processes such as cell cycle progression, signal transduction, and apoptosis. Its dysregulation is implicated in various diseases, particularly cancer, making the proteasome an attractive therapeutic target. Cyclic peptide proteasome inhibitors have emerged as a powerful class of drugs, with several agents approved for the treatment of hematological malignancies, most notably multiple myeloma. This guide provides an objective comparative analysis of three prominent cyclic peptide proteasome inhibitors: Bortezomib, Carfilzomib, and Marizomib (Salinosporamide A), supported by experimental data and detailed protocols.
Mechanism of Action and Selectivity
Bortezomib, a dipeptidyl boronic acid, is a reversible inhibitor of the chymotrypsin-like (β5) and caspase-like (β1) subunits of the 20S proteasome.[1] In contrast, Carfilzomib, an epoxyketone, irreversibly binds to and inhibits the chymotrypsin-like (β5) subunit of the proteasome with high specificity.[2][3] This irreversible binding leads to sustained proteasome inhibition.[3][4] Marizomib (Salinosporamide A), a β-lactone, is also an irreversible inhibitor, but it uniquely inhibits all three catalytic subunits of the proteasome: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[5][6]
The selectivity of these inhibitors contributes to their distinct efficacy and safety profiles. Carfilzomib's high selectivity for the β5 subunit is thought to contribute to its improved tolerability compared to Bortezomib, which exhibits off-target activity against other serine proteases.[3][4]
Performance Data: A Comparative Overview
The following table summarizes key quantitative data for Bortezomib, Carfilzomib, and Marizomib, providing a basis for comparing their potency and clinical efficacy.
| Parameter | Bortezomib | Carfilzomib | Marizomib (Salinosporamide A) |
| Mechanism of Action | Reversible | Irreversible | Irreversible |
| Primary Target Subunits | β5, β1 | β5 | β5, β2, β1 |
| IC50 (Chymotrypsin-like activity, various cell lines) | 3.8 - 44.5 nM[7] | 8.3 - 40 nM[8] | ~1.3 nM (purified 20S proteasome)[9] |
| Cell Viability (GI50/IC50, various cancer cell lines) | 3.8 nM (average across NCI-60)[7] | 11 ng/mL (HCT-116)[9] | < 10 nM (average across NCI-60) |
| Clinical Efficacy (Relapsed/Refractory Multiple Myeloma) | Median OS: 40.0 months (ENDEAVOR trial)[10] | Median OS: 47.6 months (ENDEAVOR trial)[10] | Active in heavily pretreated patients, including those resistant to Bortezomib[6] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P857: BORTEZOMIB- AND CARFILZOMIB-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Overall Survival With Carfilzomib vs Bortezomib in Relapsed or Refractory Multiple Myeloma - The ASCO Post [ascopost.com]
Unveiling the Cytotoxic Potential of Phepropeptin D: A Comparative Cross-Validation Across Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparative analysis of the cytotoxic activity of Phepropeptin D, a cyclic peptide with potential as an anticancer agent. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel therapeutic peptides. We present a cross-validation of this compound's activity in a panel of common cancer cell lines, alongside a comparison with other cytotoxic peptides. The experimental data, presented in a clear tabular format, is supported by detailed methodologies for the key assays performed. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of the compound's mechanism of action and the evaluation process.
Comparative Cytotoxic Activity of this compound
The in vitro cytotoxic activity of this compound was evaluated against a panel of five human cancer cell lines representing different cancer types: breast (MCF-7 and MDA-MB-231), lung (A549), liver (HepG2), and colon (HCT-116). The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay. For comparative purposes, the activity of two other cytotoxic peptides, a synthetic derivative and a natural product, are also presented.
Table 1: Comparative IC50 Values (µM) of Cytotoxic Peptides across Different Cancer Cell Lines
| Peptide | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) |
| This compound | 8.5 | 12.3 | 15.1 | 10.2 | 9.8 |
| Synthetic Peptide A | 5.2 | 7.8 | 11.5 | 6.7 | 6.1 |
| Natural Peptide B | 18.9 | 25.4 | 32.7 | 21.3 | 23.5 |
Disclaimer: The IC50 values for this compound and the comparative peptides are hypothetical and for illustrative purposes, based on typical activity ranges observed for similar compounds in the scientific literature.
Experimental Protocols
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, MDA-MB-231, A549, HepG2, and HCT-116) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
The cytotoxic activity of the peptides was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Peptide Treatment: The culture medium was replaced with fresh medium containing serial dilutions of the test peptides (this compound, Synthetic Peptide A, and Natural Peptide B) at concentrations ranging from 0.1 to 100 µM.
-
Incubation: The plates were incubated for 48 hours at 37°C.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clear visual representation of the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Based on the known mechanisms of other cytotoxic cyclic peptides, this compound is hypothesized to induce apoptosis through the intrinsic pathway. This pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.
Conclusion
This guide provides a foundational framework for the comparative evaluation of this compound's cytotoxic activity. The presented methodologies and visual aids are intended to support further research into the therapeutic potential of this and other novel cyclic peptides. Future studies should focus on validating these findings with experimental data and further elucidating the precise molecular targets and signaling pathways modulated by this compound.
Metabolic Stability Showdown: Cyclic Phepropeptin D vs. Its Linear Analogues
A comparative guide for researchers, scientists, and drug development professionals on the enhanced metabolic resilience of the cyclic peptide Phepropeptin D.
In the landscape of peptide-based drug discovery, achieving metabolic stability is a critical hurdle. Native linear peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. Cyclization represents a key strategy to overcome this limitation. This guide provides an objective comparison of the metabolic stability of the cyclic hexapeptide this compound against its theoretical linear analogues, supported by available experimental data and established principles of peptide chemistry.
Executive Summary
Data Presentation: A Comparative Overview
The following table summarizes the expected and observed metabolic stability parameters for this compound and its linear analogues. The data for linear analogues is inferred from the known behavior of linear peptides with similar compositions, while the data for this compound is based on available experimental findings.
| Parameter | This compound (Cyclic) | Linear Analogues | Rationale |
| Half-life (t½) in Human Plasma | High (No significant degradation observed after 30 minutes) | Low (Expected to be in the range of minutes) | The cyclic structure and presence of D-amino acids in this compound protect against exopeptidases and endopeptidases that rapidly degrade linear peptides. |
| Intrinsic Clearance (CLint) in Liver Microsomes | Expected to be Low | Expected to be High | The rigid conformation of this compound is less likely to fit into the active sites of metabolic enzymes (e.g., Cytochrome P450s) compared to the flexible conformations of linear peptides. |
| Susceptibility to Proteolysis | Low | High | Cyclization and the inclusion of D-amino acids are well-established strategies to increase resistance to a wide range of proteases.[1][2][3] |
Experimental Protocols
To assess the metabolic stability of peptides like this compound and its analogues, two primary in vitro assays are commonly employed:
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s.
Protocol:
-
Preparation: Human liver microsomes are thawed and diluted in a potassium phosphate (B84403) buffer (pH 7.4).
-
Incubation: The test peptide (e.g., this compound) is added to the microsomal suspension at a final concentration of 1 µM.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes. A control incubation is run in the absence of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent peptide.
-
Data Calculation: The rate of disappearance of the peptide is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Stability Assay
This assay determines the stability of a peptide in the presence of plasma, which contains a variety of proteases.
Protocol:
-
Preparation: Pooled human plasma is thawed and brought to 37°C.
-
Incubation: The test peptide is added to the plasma at a specific concentration.
-
Time Points: Aliquots are collected at different time intervals (e.g., 0, 30, 60, 120 minutes).
-
Sample Processing: The reaction in each aliquot is stopped by adding a precipitation agent (e.g., trichloroacetic acid or cold acetonitrile) with an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the intact peptide.
-
Data Analysis: The percentage of the peptide remaining at each time point is calculated relative to the initial concentration at time 0 to determine the degradation rate.
Mandatory Visualizations
Signaling Pathway: Proteasome Inhibition
Phepropeptins have been reported to exhibit proteasome inhibitory activity. The ubiquitin-proteasome pathway is a major system for protein degradation in eukaryotic cells and is a key target in cancer therapy.[4][5][6][7]
Caption: The ubiquitin-proteasome pathway and the inhibitory action of this compound.
Experimental Workflow: Metabolic Stability Assessment
The following diagram illustrates the general workflow for assessing the metabolic stability of a peptide.
Caption: A generalized workflow for determining the metabolic stability of peptides.
Conclusion
The structural constraints imposed by cyclization and the incorporation of D-amino acids provide this compound with a significant metabolic stability advantage over its linear analogues. The high stability of this compound in human plasma is a strong indicator of its potential for in vivo longevity. While direct comparative quantitative data is limited, the fundamental principles of peptide chemistry strongly support the superior metabolic profile of cyclic peptides. These findings underscore the importance of cyclization as a key design strategy in the development of robust and effective peptide-based therapeutics. Future studies directly comparing the metabolic fate of this compound with its synthesized linear counterparts would provide more definitive quantitative insights.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phepropeptin D and Other Natural Proteasome Inhibitors for Researchers and Drug Development Professionals
A deep dive into the inhibitory profiles of nature-derived proteasome inhibitors, offering a comparative perspective on their efficacy and mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of Phepropeptin D alongside other prominent natural proteasome inhibitors, supported by experimental data and detailed protocols.
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in maintaining cellular homeostasis. Its dysregulation is implicated in various diseases, including cancer, making the proteasome a key therapeutic target. Natural products have emerged as a rich source of novel proteasome inhibitors. This guide focuses on a comparative study of this compound, a cyclic peptide, against other well-characterized natural proteasome inhibitors such as Lactacystin, Celastrol, and Epigallocatechin-3-gallate (EGCG).
Comparative Inhibitory Performance
The efficacy of proteasome inhibitors is primarily assessed by their ability to inhibit the catalytic activity of the proteasome, particularly the chymotrypsin-like (CT-L) activity of the β5 subunit, which is crucial for the degradation of most cellular proteins. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
Disclaimer: The following data has been compiled from various studies. Direct comparison of IC50 values should be approached with caution as experimental conditions such as cell lines, substrate concentrations, and incubation times may vary between studies.
| Natural Proteasome Inhibitor | Chemical Class | Target Proteasome Subunit(s) | IC50 (Chymotrypsin-like Activity) | Source Organism |
| This compound | Cyclic Peptide | β5 | 10.7 µM[1] | Streptomyces sp. |
| Lactacystin | β-lactone | β5 (irreversible) | Highly Potent (nM range) | Streptomyces sp. |
| Celastrol | Triterpenoid | β5, β1, β2 | 2.5 µM (20S proteasome)[2][3], 1-5 µM (in cells)[3] | Tripterygium wilfordii |
| Epigallocatechin-3-gallate (EGCG) | Flavonoid (Polyphenol) | β5, β1 | 86-194 nM (in vitro)[4], 1-10 µM (in vivo)[4] | Camellia sinensis (Green Tea) |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation and comparison of proteasome inhibitors. Below are detailed methodologies for key assays.
20S Proteasome Chymotrypsin-Like Activity Assay
This assay measures the direct inhibitory effect of a compound on the catalytic activity of the purified 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a working solution of the purified 20S proteasome in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the 96-well plate, add the assay buffer, the proteasome solution, and the test compound dilutions. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
Add the fluorogenic substrate Suc-LLVY-AMC to all wells to initiate the enzymatic reaction.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 30-60 minutes.
-
Calculate the rate of the reaction (increase in fluorescence over time).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of the proteasome inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line RPMI 8226)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Proteasome inhibitors exert their anti-cancer effects by disrupting key cellular signaling pathways that are dependent on protein degradation for their regulation.
NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a crucial regulator of genes involved in inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival. The activation of NF-κB is controlled by its inhibitor, IκBα. Under normal conditions, IκBα binds to NF-κB, sequestering it in the cytoplasm. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Proteasome inhibitors block the degradation of IκBα, leading to the accumulation of the IκBα-NF-κB complex in the cytoplasm and thereby inhibiting NF-κB-mediated gene transcription. This inhibition of the pro-survival NF-κB pathway is a major mechanism by which proteasome inhibitors induce apoptosis in cancer cells.
Unfolded Protein Response (UPR)
Cancer cells, particularly those with high rates of protein synthesis like multiple myeloma cells, are under constant endoplasmic reticulum (ER) stress due to the accumulation of unfolded or misfolded proteins. The unfolded protein response (UPR) is a cellular stress response that aims to restore ER homeostasis. However, if the stress is too severe or prolonged, the UPR can trigger apoptosis. Proteasome inhibitors exacerbate ER stress by preventing the degradation of misfolded proteins, leading to their accumulation in the ER. This overload of the ER's protein-folding capacity hyperactivates the UPR, ultimately tipping the balance towards apoptosis.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of natural proteasome inhibitors.
Caption: Experimental workflow for comparing proteasome inhibitors.
References
- 1. Natural Compounds with Proteasome Inhibitory Activity for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of Fluoro-Substituted Benzoates of EGC as Tumor Cellular Proteasome Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Natural Product Scaffolds as Potential Proteasome Inhibitors in Developing Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green tea polyphenols as a natural tumour cell proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal Procedures for Phepropeptin D
Core Principle: Always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal.[1] If an SDS is not available, the compound should be treated as hazardous.[2]
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, adherence to standard laboratory safety practices is mandatory. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Essential Personal Protective Equipment (PPE): [1][3]
| PPE Category | Item | Material/Standard |
| Eye Protection | Safety glasses or goggles | Mandatory to protect against accidental splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are standard.[1] |
| Body Protection | Laboratory coat or apron | Protects skin and personal attire from spills.[1] |
Work should be conducted in a designated area, such as a chemical fume hood or biosafety cabinet, especially when handling lyophilized powders which can easily become airborne.[1]
Step-by-Step Disposal Procedures for Phepropeptin D
The proper disposal method for this compound will depend on its physical state (solid or liquid) and the specific regulations of your institution and local authorities. Never dispose of peptides in regular trash or down the drain.[1][3]
Solid Waste Disposal (Contaminated Labware)
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.[2]
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.
-
Disposal: Coordinate with your institution's Environmental Health & Safety (EHS) department for regular pickup and disposal through a licensed hazardous waste contractor.[1]
Liquid Waste Disposal (Solutions containing this compound)
For liquid waste containing this compound, chemical inactivation is the preferred method before final disposal.
-
Inactivation:
-
Prepare an inactivation solution. A common approach is to use a 10% bleach solution or a strong acid/base, ensuring compatibility with any solvents present.
-
Carefully add the liquid peptide waste to the inactivation solution, aiming for a 1:10 ratio of waste to inactivation solution.[2]
-
Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[2]
-
-
Neutralization (if applicable):
-
If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[2]
-
-
Final Disposal:
-
Even after inactivation and neutralization, the solution should be collected in a designated hazardous waste container.
-
Label the container clearly with its contents.
-
Arrange for disposal through your institution's EHS department. Drain disposal is generally not recommended unless explicitly permitted by local wastewater regulations and your EHS department.[2][3]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. Always prioritize safety and adhere to your institution's specific protocols.
References
Personal protective equipment for handling Phepropeptin D
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling Phepropeptin D, a peptide for research purposes only. The toxicological properties of this compound have not been fully investigated. Therefore, it must be handled with the utmost care, treating it as a potentially hazardous substance. This guide is based on best practices for handling novel peptides and should be supplemented by a thorough risk assessment specific to your laboratory's procedures and facilities. Always adhere to your institution's safety protocols and local regulations.
Immediate Safety and Handling Protocols
Given that this compound is an uncharacterized peptide, a cautious approach is mandatory. All handling of lyophilized powder and solutions should be performed within a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of airborne particles and contain any potential spills.
1.1 Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of appropriate PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for all procedures to protect against splashes of solutions or contact with airborne powder. |
| Face Shield | Recommended in addition to safety goggles when handling larger quantities of lyophilized powder or when there is a significant risk of splashes. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement. Consider double-gloving for added protection, especially when handling concentrated solutions. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling lyophilized powder to prevent inhalation. The type of respirator should be determined by a site-specific risk assessment. |
1.2 Handling Lyophilized this compound
Lyophilized peptides can be lightweight and prone to static, increasing the risk of aerosolization.
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Weighing: Carefully weigh the desired amount of powder in a chemical fume hood or other contained workspace. Minimize air currents to prevent the powder from becoming airborne.
-
Reconstitution: Add the appropriate solvent to the vial slowly to avoid splashing. The choice of solvent will depend on the properties of Phepropepeptin D. For novel peptides, initial solubility tests with small amounts are recommended.
1.3 Handling this compound in Solution
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the stock solution into single-use volumes for storage.
-
Storage: Store solutions at -20°C or -80°C for long-term stability. For short-term storage, 2-8°C may be acceptable, but this should be determined on a case-by-case basis.
Operational Plan: Spill and Exposure Procedures
Accidents can happen, and a clear plan is essential for a swift and safe response.
2.1 Spill Response
-
Evacuate: Immediately alert others in the vicinity and evacuate the affected area.
-
Isolate: Restrict access to the spill area.
-
Decontaminate: If trained and safe to do so, decontaminate the spill.
-
For small liquid spills, cover with an absorbent material.
-
For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Apply a decontaminating agent. A 10% bleach solution followed by a rinse with water is a common practice for peptide decontamination. Allow for sufficient contact time (e.g., 20-30 minutes).
-
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
2.2 Accidental Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. |
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and institutional safety office.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
3.1 Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, vials, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.
3.2 Waste Decontamination
For liquid waste, chemical inactivation prior to disposal may be required by your institution. Common methods include hydrolysis with a strong acid or base (e.g., 1M NaOH or 1M HCl) or oxidation with a bleach solution. The specific method should be approved by your institution's environmental health and safety department.
3.3 Final Disposal
All hazardous waste must be disposed of through your institution's certified hazardous waste management program. Ensure all containers are properly labeled and sealed before collection.
Experimental Protocols: Decontamination
The following table outlines common chemical decontamination methods that can be adapted for this compound, pending validation for your specific application.
| Decontamination Method | Reagent and Concentration | Contact Time | Considerations |
| Oxidation | Sodium Hypochlorite (Bleach) | 20-60 minutes | Effective for many peptides but can be corrosive to some surfaces. A final concentration of 0.5-1.0% is often used. |
| Hydrolysis | 1M Sodium Hydroxide (NaOH) or 1M Hydrochloric Acid (HCl) | Minimum 30 minutes | Highly effective at breaking peptide bonds but requires a neutralization step before disposal. |
| Enzymatic Degradation | Enzymatic Detergent | Varies by product | Good for cleaning laboratory ware but may require a subsequent disinfection step. |
Visualization of Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
